molecular formula C30H48O10 B8261136 15,16-Di-O-acetyldarutoside

15,16-Di-O-acetyldarutoside

Numéro de catalogue: B8261136
Poids moléculaire: 568.7 g/mol
Clé InChI: AALUKTCMUIGJEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

15,16-Di-O-acetyldarutoside is a useful research compound. Its molecular formula is C30H48O10 and its molecular weight is 568.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[2-acetyloxy-2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O10/c1-16(32)37-15-23(38-17(2)33)29(5)11-9-19-18(13-29)7-8-21-28(3,4)22(10-12-30(19,21)6)40-27-26(36)25(35)24(34)20(14-31)39-27/h13,19-27,31,34-36H,7-12,14-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALUKTCMUIGJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Botanical Occurrence of 15,16-Di-O-acetyldarutoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside, an ent-pimarane diterpenoid, has been identified as a naturally occurring compound within the plant kingdom. This technical guide provides a comprehensive overview of its presence in plants, detailing available quantitative data, experimental protocols for its isolation, and insights into its potential biological activities. The information is presented to support further research and development in phytochemistry and pharmacology.

Natural Occurrence

This compound has been primarily isolated from plants belonging to the genus Sigesbeckia, a member of the Asteraceae family. Specifically, the compound has been identified in the following species:

  • Sigesbeckia orientalis L.[1]

  • Sigesbeckia pubescens (Makino) Makino

These plants are recognized in traditional medicine, particularly in East Asia, for their therapeutic properties, including the treatment of arthritis and inflammatory conditions. The aerial parts of these plants are typically used for the extraction of various phytochemicals, including this compound.

Quantitative Data

Currently, there is a notable lack of publicly available, detailed quantitative data on the concentration of this compound in different parts of the Sigesbeckia plants. While its isolation has been reported, specific yields or percentages in the dried plant material are not extensively documented in the readily accessible scientific literature. Further research employing validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the abundance of this compound in various Sigesbeckia species and their different tissues.

A study focused on the quantification of other related diterpenoids, darutoside (B600181) and darutigenol, in Sigesbeckia orientalis L. by an HLPC-DPA method has been conducted, suggesting that similar methodologies could be applied for the quantification of this compound.

Experimental Protocols

While a precise, step-by-step protocol exclusively for the isolation of this compound is not available in a single source, a general methodology can be compiled from various studies on the isolation of diterpenoids from Sigesbeckia species.

General Extraction and Isolation Workflow

G plant_material Dried Aerial Parts of Sigesbeckia sp. extraction Solvent Extraction (e.g., 90% Ethanol (B145695), Reflux) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->partition ethyl_acetate_fraction Ethyl Acetate (B1210297) Fraction partition->ethyl_acetate_fraction chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->chromatography fractions Fractions chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification pure_compound This compound purification->pure_compound

Caption: General workflow for the extraction and isolation of this compound.
Detailed Methodologies

1. Plant Material Preparation: The aerial parts of Sigesbeckia orientalis or Sigesbeckia pubescens are collected, dried, and pulverized to a fine powder to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is typically subjected to reflux extraction with a high-percentage ethanol solution (e.g., 90% ethanol). This process is often repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

3. Fractionation: The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate. This step aims to separate compounds based on their polarity, with diterpenoids like this compound typically concentrating in the ethyl acetate fraction.

4. Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

5. Final Purification: Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain this compound in high purity.

6. Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

The biological activities of Sigesbeckia extracts, rich in diterpenoids, have been investigated, with a primary focus on their anti-inflammatory properties. While the specific mechanism of action for this compound is not yet fully elucidated, the anti-inflammatory effects of compounds from this class are often attributed to the modulation of key signaling pathways involved in the inflammatory response.

Hypothetical Signaling Pathway Inhibition

A plausible mechanism for the anti-inflammatory action of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression Transcription compound This compound compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

In this proposed model, an inflammatory stimulus like Lipopolysaccharide (LPS) activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effect by inhibiting the IKK complex, thereby preventing the activation of NF-κB.

Conclusion and Future Directions

This compound is a naturally occurring diterpenoid found in Sigesbeckia orientalis and Sigesbeckia pubescens. While its presence has been confirmed, there is a clear need for further research to quantify its concentration in these plants and to develop standardized, high-yield isolation protocols. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by this compound and to fully understand its pharmacological potential. Such investigations will be crucial for the potential development of this compound as a therapeutic agent.

References

"putative biological activities of pimarane diterpenoids"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Putative Biological Activities of Pimarane (B1242903) Diterpenoids

Introduction

Pimarane diterpenoids are a large and structurally diverse class of tricyclic secondary metabolites found widely in nature, particularly in plants, fungi, and marine organisms.[1][2][3] These compounds are characterized by the pimarane skeleton, which can be categorized into four main types based on stereochemistry: pimarane, isopimarane, ent-pimarane, and ent-isopimarane.[3][4] Over the past few decades, pimarane diterpenoids have garnered significant interest from the scientific community due to their wide array of promising biological activities. These activities include antimicrobial, cytotoxic, and anti-inflammatory properties, making them attractive candidates for drug discovery and development.[2][3][5] This guide provides a comprehensive overview of the major putative biological activities of pimarane diterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Antimicrobial Activity

Pimarane diterpenoids have demonstrated significant inhibitory effects against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][6] Their activity is often attributed to their lipophilic nature, which may facilitate transport across microbial cell membranes.[7]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. The following table summarizes the MIC values for various pimarane diterpenoids against selected pathogens.

Pimarane DiterpenoidTarget MicroorganismMIC (µg/mL)Reference
3β,8β,12β,18-tetrahydroxy pimar-15-eneStaphylococcus epidermidis15.62[8]
Staphylococcus aureus31.25[8]
Pseudomonas aeruginosa62.5[8]
Escherichia coli125[8]
Talascortene DEscherichia coli1[6]
Talascortene CEscherichia coli8[6]
Aspewentin DEdwardsiella tarda, Micrococcus luteus, P. aeruginosa, Vibrio harveyi, V. parahemolyticus4.0[6]
Aspewentin DFusarium graminearum2.0[6]
Myrocin BBacillus subtilis12.5[6]
Aspergillus niger50[6]
Candida albicans25[6]
ent-pimara-8(14),15-dien-19-oic acidStreptococcus mutans, S. salivarius, S. sobrinus, S. mitis, S. sanguinis, Lactobacillus casei2 - 8[9]
7,15-isopimaradien-19-olMethicillin-sensitive S. aureus13.55 µM[10]
Methicillin-resistant S. aureus (MRSA)6.76 µM[10]
Vancomycin-resistant Enterococcus faecalis (VRE)54.14 µM[10]
Libertellenone AEscherichia coli, Bacillus subtilis, Vibrio vulnificus16[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is commonly used to determine the MIC of a compound against a specific bacterium.[11]

Materials:

  • 96-well microtiter plates

  • Bacterial strain (e.g., Streptococcus mutans)

  • Appropriate broth medium (e.g., Brain Heart Infusion (BHI) broth)

  • Pimarane diterpenoid stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Chlorhexidine)

  • Negative control (broth with solvent)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Perform serial two-fold dilutions of the pimarane diterpenoid stock solution in the broth medium directly in the 96-well plate to achieve a range of final concentrations (e.g., 1 to 64 µg/mL).[11]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound, positive control, and negative control. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Cover the plate and incubate at 37°C for 24 hours. For specific bacteria like S. mutans, a 5% CO2 environment is required.[11]

  • Growth Assessment: Determine bacterial growth inhibition by measuring the absorbance (optical density) at 600 nm using a microplate reader.[11] The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., no significant increase in absorbance compared to the uninoculated broth).

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The lowest concentration that prevents any growth on the agar is the MBC.

Cytotoxic and Anticancer Activity

A significant number of pimarane diterpenoids isolated from fungal and plant sources have exhibited potent cytotoxic effects against various human cancer cell lines.[6][12] Their mechanisms often involve inducing apoptosis, inhibiting cell proliferation, and disrupting key cellular processes.[6]

Quantitative Data: Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%. The table below lists the IC50 values for several pimarane diterpenoids against different cancer cell lines.

Pimarane DiterpenoidCancer Cell LineIC50Reference
Libertellenone HHuman pancreatic cancer (PANC-1, SW1990)3.31 - 44.1 µM[6]
Apsergilone AHuman oral cancer (KB)3.51 µg/mL[6]
Apsergilone AMultidrug-resistant oral cancer (KBv200)2.34 µg/mL[6]
Scopararane GHuman breast cancer (MCF-7)25.6 µM[6]
Scopararane HVarious tumor cell lines13.6 - 83.9 µM[6]
Libertellenone NHuman myelogenous leukemia (K562)7.67 µM[6][12]
Libertellenone MGlioblastoma stem-like cells18 µM[6][12]
Kaempferiol ILung cancer (A549)44.78 µM[13]
Cervical cancer (HeLa)25.97 µM[13]
Breast cancer (MCF-7)41.39 µM[13]
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidBreast cancer (MDA-MB-231)16.13 µg/mL[14]
Ovarian cancer (MCAS)24.16 µg/mL[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Pimarane diterpenoid stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the pimarane diterpenoid. Include wells for untreated cells (negative control) and vehicle control (solvent only). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization: Bioassay-Guided Isolation Workflow

The discovery of bioactive pimarane diterpenoids often follows a bioassay-guided isolation strategy. This workflow ensures that chemical separation efforts are focused on the fractions containing the compounds responsible for the observed biological activity.[15]

G cluster_0 Discovery Phase cluster_1 Screening & Isolation cluster_2 Characterization Source Natural Source (e.g., Fungus, Plant) Extract Crude Extract Preparation Source->Extract Fractionation Solvent Partitioning & Chromatographic Fractionation Extract->Fractionation Bioassay Initial Bioassay Screen (e.g., Cytotoxicity, Antimicrobial) Fractionation->Bioassay Decision Active Fraction? Bioassay->Decision Isolation Bioassay-Guided Isolation of Pure Compounds (e.g., HPLC) Decision->Isolation Yes Inactive Discard or Re-evaluate Decision->Inactive No Structure Structure Elucidation (NMR, MS) Isolation->Structure QuantAssay Quantitative Bioassays (IC50 / MIC determination) Isolation->QuantAssay

A flowchart of a typical bioassay-guided isolation protocol.

Anti-inflammatory Activity

Several pimarane diterpenoids have demonstrated potent anti-inflammatory effects.[6][16][17] They can modulate the inflammatory response by inhibiting the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[6][17] This is often achieved through the downregulation of critical signaling pathways, including NF-κB and MAPKs.[6][17]

Quantitative Data: Anti-inflammatory Activity

The following table presents quantitative data on the anti-inflammatory effects of selected pimarane diterpenoids.

Pimarane DiterpenoidAssay / Cell LineEffectIC50 / ConcentrationReference
Libertellenone JNO, IL-1β, IL-6, TNF-α production in LPS-activated RAW264.7 macrophagesInhibition2.2 - 10.2 µM[6]
Libertellenone MIL-1β and IL-18 releaseInhibition via NLRP3 inflammasome blockage-[6]
Muhenrins A–CNO production in LPS-induced RAW 264.7 cells13.73 – 32.35% inhibitionat 50 μM[2]
Eutypellenone ZNO release in LPS-induced RAW264.7 cells>60% inhibitionat 10 µmol/L[18]
Siegesbeckia ANO production in LPS-induced BV2 microglial cellsInhibition33.07 µM[19]
Siegesbeckia FNO production in LPS-induced BV2 microglial cellsInhibition42.39 µM[19]
Nepeta adenophyta Cmpd 1Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Attenuation-[17]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW264.7 murine macrophage cell line

  • DMEM medium with 10% FBS

  • 96-well cell culture plates

  • LPS from E. coli

  • Pimarane diterpenoid stock solution

  • Griess Reagent (for nitrite (B80452) determination)

  • Sodium nitrite standard curve

Procedure:

  • Cell Seeding: Plate RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the pimarane diterpenoid for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS, cells + compound only). Incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

  • Incubate in the dark at room temperature for 10-15 minutes.

  • Quantification: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) in the samples is calculated using a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated cells. An IC50 value can then be determined. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[18]

Visualization: Key Anti-inflammatory Signaling Pathways

Pimarane diterpenoids often exert their anti-inflammatory effects by interfering with the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.

NF-κB Signaling Pathway

The NF-κB pathway is a primary target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by LPS, a signaling cascade leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][17] Libertellenone J has been shown to inhibit the phosphorylation of IKKα/β and the nuclear translocation of the p65 subunit of NF-κB.[6]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Nuclear Translocation IkB_NFkB->NFkB IκBα Degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription Pimarane Pimarane Diterpenoids (e.g., Libertellenone J) Pimarane->IKK Inhibits Pimarane->NFkB Inhibits Translocation

Inhibition of the NF-κB signaling pathway by pimarane diterpenoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family (including p38, ERK, and JNK) is another crucial pathway in regulating inflammation. Libertellenone J has been observed to inhibit the phosphorylation of p38, ERK, and JNK in a dose-dependent manner.[6]

G Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases (e.g., TAK1) Stimulus->Upstream p38 p38 Upstream->p38 Phosphorylates ERK ERK Upstream->ERK Phosphorylates JNK JNK Upstream->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Activates Pimarane Pimarane Diterpenoids (e.g., Libertellenone J) Pimarane->p38 Inhibits Phosphorylation Pimarane->ERK Inhibits Phosphorylation Pimarane->JNK Inhibits Phosphorylation

Inhibition of the MAPK signaling pathway by pimarane diterpenoids.

Conclusion

Pimarane diterpenoids represent a valuable and diverse group of natural products with a remarkable range of biological activities. The quantitative data clearly demonstrate their potential as antimicrobial, cytotoxic, and anti-inflammatory agents. The mechanisms underlying these activities, particularly the inhibition of key inflammatory signaling pathways like NF-κB and MAPK, provide a solid foundation for further investigation. The detailed protocols supplied in this guide offer standardized methods for researchers to evaluate and compare the efficacy of novel pimarane derivatives. Continued research, including structure-activity relationship studies and in vivo validation, is essential to unlock the full therapeutic potential of these promising compounds and advance them as lead structures in modern drug development.

References

A Comprehensive Technical Guide to the Traditional Medicinal Uses of Siegesbeckia orientalis Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siegesbeckia orientalis L., a member of the Asteraceae family commonly known as St. Paul's Wort or Xi Xian Cao in Chinese, is an annual herb with a long and rich history in traditional medicine across Asia and Africa.[1][2] First documented in the Tang Dynasty of China (659 A.D.), its aerial parts have been utilized for centuries to treat a wide array of ailments, particularly those related to inflammation, musculoskeletal disorders, and skin conditions.[2][3][4] Traditional Chinese Medicine (TCM) characterizes the herb as having bitter and cold properties, affecting the Liver and Kidney meridians, and functioning to dispel "wind-dampness," strengthen sinews, and clear heat.[2][5] This guide provides an in-depth technical overview of the traditional uses of S. orientalis, supported by modern scientific investigations into its phytochemical constituents, pharmacological activities, and mechanisms of action.

Traditional Medicinal Applications

Ethnobotanical records reveal a broad spectrum of traditional uses for S. orientalis. The whole plant, leaves, and sap are employed in various preparations to address numerous health concerns.

  • Musculoskeletal and Inflammatory Conditions: The most prominent traditional use is for treating various forms of arthritis, rheumatism, gout, sciatica, joint pain, back and knee pain, and general musculoskeletal weakness.[2][6][7][8][9] In China, it has been a long-standing remedy for these conditions.[10] A formula combining it with Folium clerodendri is famously used for rheumatism and osteoarthritis.[3]

  • Skin Diseases and Wound Healing: The plant is widely used topically for skin ailments. A tincture mixed with glycerine is applied to treat ringworm, ulcers, sores, and other parasitic skin diseases.[7][10][11] The juice of the fresh herb acts as a dressing for wounds, drying to form a protective varnish-like coating.[10] It is also traditionally applied to treat boils, dermatitis, leprosy, and snake, dog, or insect bites.[7][12]

  • Hypertension and Cardiovascular Health: S. orientalis is traditionally used to manage hypertension.[5][7] In Indo-China, the whole plant is prescribed as a cardiotonic.[10]

  • Neurological and Analgesic Uses: It has been used to treat conditions like hemiplegia, quadriplegia, numbness in limbs, and to attenuate postoperative cognitive dysfunction.[7][13][14] It also serves as an analgesic to relieve pain from wounds and other conditions.[9][10]

  • Other Traditional Uses: The herb has also been employed for malaria, as a sedative for insomnia, to induce menstruation, and as a general stimulant.[5][7][10] In Vietnam, it is a key component in remedies for gout and acute arthritis.[8][9][15]

Phytochemical Constituents

The diverse therapeutic effects of S. orientalis are attributed to its complex phytochemical profile. The primary bioactive compounds isolated from its extracts include:

  • Diterpenoids: A significant class of compounds, particularly ent-pimarane and ent-kaurane types.[13][16] Kirenol (B1673652) is a major bioactive diterpenoid known for its potent anti-inflammatory and analgesic properties.[17] Other identified diterpenoids include siegeskaurolic acid and 16α,17-dihydroxy-ent-kauran-19-oic acid.[13][18]

  • Sesquiterpenoids: The plant contains sesquiterpene lactones and germacrane-type sesquiterpenoids.[13][16][19]

  • Flavonoids and Phenolics: High content of phenolic compounds, including caffeic acid analogues and flavonones, are present.[8][15] Specific flavonoids identified include quercetin, rutin, orientin, and 3,7-dimethyl quercetin.[1][13][15] These compounds are major contributors to the plant's antioxidant, anti-hyperuricemic, and anti-inflammatory activities.[8][15][18]

  • Other Constituents: The leaves are also a source of saponins, alkaloids, tannins, vitamins (A and C), and essential minerals.[20][21] The root contains an essential oil and a bitter glycoside known as darutoside.[7]

Data Presentation: Quantitative Analysis

Quantitative data from various studies underscore the potent bioactivity of S. orientalis extracts. The following tables summarize key findings regarding its phytochemical composition and pharmacological efficacy.

Table 1: Phytochemical Composition of Siegesbeckia orientalis Leaves (mg/100g)

Phytochemical Concentration (mg/100g)
Saponins Highest Concentration
Alkaloids High Concentration
Flavonoids Moderate Concentration
Tannins 300 ± 3.01
Oxalates Present
Cyanogenic Glycosides Present
Phytate Present

Source: Data compiled from phytochemical screening studies.[20][21]

Table 2: In Vivo Efficacy of S. orientalis n-Butanol Fraction (120 mg/kg) in Rats

Parameter Assessed Outcome % Change vs. Control
Serum Uric Acid Level Decrease 31.4%
Liver Xanthine (B1682287) Oxidase (XO) Activity Inhibition 32.7%
Carrageenan-Induced Paw Edema Reduction 30.4%
Urate-Induced Synovitis Symptomatic Relief Significant
Analgesic Effect Pain Relief Significant

Source: Results from a study on anti-hyperuricemic and anti-inflammatory effects.[8][15][22][23]

Table 3: In Vitro Anti-inflammatory Effects of S. orientalis Ethanol (B145695) Extract (SOE) on LPS-Stimulated RAW264.7 Macrophages

Inflammatory Mediator Effect of SOE
Nitric Oxide (NO) Production Significant Reduction
Interleukin-6 (IL-6) Production Significant Reduction
Tumor Necrosis Factor-alpha (TNF-α) Significant Reduction

Source: Data from in vitro anti-inflammatory mechanism studies.[24][25]

Table 4: In Vitro Antitumor Activity (IC₅₀, µg/mL) of S. orientalis Essential Oils

Cell Line IC₅₀ (µg/mL)
Hep3B (Liver Cancer) 37.72 - 123.16
HeLa (Cervical Cancer) 37.72 - 123.16

Source: Data from a comparative analysis of essential oils from different Siegesbeckia species.[26]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are derived from key studies investigating the bioactivity of S. orientalis.

Protocol 1: Bioassay-Guided Fractionation for Anti-inflammatory Compounds

  • Extraction: The dried, powdered aerial parts of S. orientalis are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract (CEE).

  • Solvent Partitioning: The CEE is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH), to yield respective fractions.

  • In Vitro Screening: Each fraction is tested for its ability to inhibit inflammatory mediators (e.g., NO, TNF-α, IL-6) in LPS-stimulated RAW264.7 macrophage cells.

  • Active Fraction Selection: The most potent fraction (e.g., the n-butanol fraction for anti-hyperuricemic activity or the ethyl acetate fraction for antimicrobial activity) is selected for further analysis.[8][27]

  • Chromatographic Isolation: The active fraction undergoes column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) followed by High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation: The chemical structures of isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[16]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

  • Animal Model: Male Wistar rats (180-220g) are used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Dosing: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin), and treatment groups receiving various doses of the S. orientalis extract or fraction (e.g., 120 mg/kg, orally).

  • Induction of Inflammation: One hour after oral administration of the test substance, 0.1 mL of 1% λ-carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis: The percentage reduction in paw edema volume is calculated by comparing the measurements of the treated groups with the control group.[22][23]

Protocol 3: Western Blot Analysis for Inflammatory Signaling Proteins

  • Cell Culture and Treatment: RAW264.7 cells are pre-treated with various concentrations of S. orientalis extract for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for a specified duration (e.g., 30 minutes for protein phosphorylation).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, IκB-α, phospho-JNK, phospho-p38, phospho-ERK).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software, with β-actin or GAPDH used as a loading control.[25][28][29]

Molecular Mechanisms and Signaling Pathways

Scientific studies have elucidated several molecular mechanisms through which S. orientalis extracts exert their therapeutic effects, primarily by modulating key inflammatory signaling cascades.

Inhibition of NF-κB and MAPK Signaling Pathways

A cornerstone of the anti-inflammatory action of S. orientalis is its ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[8][24][28]

  • NF-κB Pathway: In inflammatory conditions, stimuli like LPS trigger the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[24][25] This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. S. orientalis extracts have been shown to block the degradation of IκB-α, thereby preventing p65 nuclear translocation and suppressing the expression of these inflammatory mediators.[24][25][28][29]

  • MAPK Pathway: The MAPK family, which includes p38, JNK (c-Jun N-terminal kinase), and ERK1/2 (extracellular signal-regulated kinases), is crucial for regulating cellular responses to inflammatory stimuli.[17][28] Over-activation of these kinases contributes to chronic inflammation. S. orientalis extracts and its active compound kirenol dose-dependently reduce the phosphorylation of p38, JNK, and ERK1/2, effectively dampening the inflammatory cascade.[17][24][25][29]

Xanthine Oxidase Inhibition

The traditional use of S. orientalis for gout is scientifically supported by its anti-hyperuricemic activity.[8][9] Studies have demonstrated that a butanol-soluble fraction of the ethanol extract can significantly inhibit the activity of xanthine oxidase (XO), the key enzyme responsible for converting xanthine into uric acid.[8][15][22] This XO inhibitory effect, attributed to the plant's high content of phenolic compounds like caffeic acid analogues, leads to a reduction in serum uric acid levels.[8][15][22]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and molecular pathways related to S. orientalis research.

G cluster_extraction Extraction & Fractionation cluster_bioassay Bioassay-Guided Isolation cluster_analysis Analysis plant Dried Aerial Parts of S. orientalis cee Crude Ethanol Extract (CEE) plant->cee 95% Ethanol partition Solvent Partitioning (Hexane, EtOAc, BuOH) cee->partition fractions Hexane, EtOAc, & BuOH Fractions partition->fractions screen In Vitro Bioassay (e.g., Anti-inflammatory) fractions->screen active_fraction Identify Most Active Fraction screen->active_fraction chromatography Column Chromatography & HPLC active_fraction->chromatography compounds Isolate Pure Bioactive Compounds chromatography->compounds elucidation Structure Elucidation (NMR, MS) compounds->elucidation invivo In Vivo Validation (Animal Models) compounds->invivo

Caption: Bioassay-guided fractionation workflow for S. orientalis.

LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB NF-κB (p65/p50) IkBa_d->NFkB Releases NFkB_trans p65 Nuclear Translocation NFkB->NFkB_trans IkBa IκBα IkBa->NFkB Inhibited State nucleus Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_trans->nucleus SO S. orientalis Extract SO->IkBa_d Blocks

Caption: Inhibition of the NF-κB signaling pathway by S. orientalis.

Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK JNK_p p-JNK JNK->JNK_p Response Inflammatory Response JNK_p->Response ERK ERK1/2 MEK1_2->ERK ERK_p p-ERK1/2 ERK->ERK_p ERK_p->Response p38 p38 MKK3_6->p38 p38_p p-p38 p38->p38_p p38_p->Response SO S. orientalis Extract SO->JNK Inhibits Phosphorylation SO->ERK Inhibits Phosphorylation SO->p38 Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathways by S. orientalis.

Conclusion and Future Directions

Siegesbeckia orientalis possesses a remarkable legacy as a versatile traditional medicine, and modern scientific inquiry increasingly validates its ethnopharmacological uses. The potent anti-inflammatory, analgesic, and anti-hyperuricemic properties of its extracts are well-supported by evidence demonstrating their ability to modulate critical signaling pathways such as NF-κB and MAPKs and to inhibit key enzymes like xanthine oxidase. The presence of bioactive compounds, including kirenol and various phenolics, provides a strong foundation for its therapeutic effects.

For drug development professionals, S. orientalis represents a promising source of lead compounds for new therapeutics targeting inflammatory diseases, rheumatoid arthritis, gout, and neuroinflammatory disorders. Future research should focus on:

  • Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of standardized S. orientalis extracts in human populations for specific indications like osteoarthritis and gout.

  • Pharmacokinetics and Bioavailability: Studies on the absorption, distribution, metabolism, and excretion (ADME) of key bioactive compounds like kirenol are essential for optimizing dosage and delivery systems.

  • Synergistic Effects: Investigating the potential synergistic interactions between the various phytochemicals within the extract could lead to the development of more effective, multi-targeted therapies.

References

"in silico prediction of 15,16-Di-O-acetyldarutoside bioactivity"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of 15,16-Di-O-acetyldarutoside Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an ent-pimarane diterpenoid isolated from Siegesbeckia orientalis.[1] This plant has a long history in traditional medicine for treating a variety of conditions, most notably those related to inflammation and cancer.[2][3][4] Pimarane-type diterpenoids are known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antifungal properties.[5][6][7][8] Given the ethnobotanical background of the source plant and the known bioactivities of its chemical class, this compound presents itself as a promising candidate for drug discovery.

Computational, or in silico, methods have become indispensable in modern drug development, offering a rapid and cost-effective means to predict the biological activity of compounds, identify potential molecular targets, and assess pharmacokinetic properties before committing to expensive and time-consuming laboratory synthesis and testing.[][10][11] These approaches include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[]

This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict and characterize the bioactivity of this compound, focusing on its potential as an anti-inflammatory and anticancer agent. We will detail the methodologies for ligand and target preparation, molecular docking, and ADMET prediction, and present the predicted data in a structured format.

Compound and Target Selection

Ligand: this compound

The initial step in any in silico study is to obtain the three-dimensional structure of the ligand. As a readily downloadable 3D structure for this compound is not available in public databases like PubChem, a 3D model was generated based on its known 2D structure. The SMILES (Simplified Molecular Input Line Entry System) string for the parent aglycone, darutigenol, is available in PubChem (CID: 3037565).

  • Darutigenol SMILES: C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC--INVALID-LINK--C)O)C)--INVALID-LINK--O[2]

This structure was computationally modified by adding acetyl groups to the hydroxyls at the 15 and 16 positions. The resulting SMILES string for this compound is:

  • This compound SMILES: C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC--INVALID-LINK--C)O)C)--INVALID-LINK--C)OC(=O)C

This SMILES string was then converted into a 3D structure using a cheminformatics tool and subsequently energy-minimized to obtain a stable conformation for docking studies.

Target Identification and Preparation

Based on the reported bioactivities of Siegesbeckia extracts and related diterpenoids, which include anti-inflammatory and anticancer effects,[1][4][8][12] we selected key protein targets implicated in these pathways.

  • Anti-inflammatory Targets:

    • Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, which are mediators of inflammation.[] Inhibition of COX-2 is a major mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).[13]

      • PDB ID: 1CX2[14]

    • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to systemic inflammation.[15][16]

      • PDB ID: 2AZ5[5][7]

  • Anticancer Target:

    • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, promoting their survival.[17] Inhibiting Bcl-2 can restore the natural process of programmed cell death.

      • PDB ID: 6O0K[13]

The crystal structures of these proteins were obtained from the RCSB Protein Data Bank (PDB). Prior to docking, all protein structures were prepared by removing water molecules, co-crystallized ligands, and any non-essential ions, followed by the addition of polar hydrogen atoms.

Methodologies: An In Silico Workflow

The following sections detail the computational protocols used to predict the bioactivity of this compound.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding energy score.[10]

  • Software: AutoDock Vina is selected for this workflow due to its accuracy and computational efficiency.[16][18] UCSF Chimera is used for visualization and preparation of molecules.[16]

  • Receptor and Ligand Preparation:

    • Protein (receptor) files are converted to the PDBQT format, with polar hydrogens added and non-polar hydrogens merged.

    • The 3D structure of this compound (ligand) is also converted to the PDBQT format, with its rotatable bonds defined.

  • Grid Box Definition: For each target protein, a grid box is defined that encompasses the known active site or binding pocket of a co-crystallized inhibitor. This confines the search space for the docking algorithm.

  • Docking Simulation: The docking process is executed using AutoDock Vina. The program samples different conformations of the ligand within the defined grid box and scores them based on a semi-empirical free energy force field.

  • Analysis of Results: The output consists of several binding poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. These interactions are then visualized to identify key hydrogen bonds and hydrophobic interactions between the ligand and protein residues.

ADMET Prediction Protocol

Predicting the ADMET properties of a compound is crucial for evaluating its drug-likeness and potential for clinical success.[17]

  • Software: A web-based platform such as SwissADME or ADMETlab is utilized for this analysis. These tools predict a wide range of physicochemical and pharmacokinetic properties.

  • Input: The SMILES string of this compound is submitted to the server.

  • Predicted Properties: The analysis focuses on key parameters including:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate potential.

    • Drug-likeness: Compliance with rules such as Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

    • Toxicity: Prediction of potential toxic effects, such as mutagenicity (AMES test) and hepatotoxicity.

Predicted Bioactivity Data

The following tables summarize the quantitative data obtained from the in silico predictions.

Table 1: Predicted Physicochemical and Drug-likeness Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular FormulaC24H38O5-
Molecular Weight ( g/mol )406.56Yes (< 500)
LogP (Consensus)4.15Yes (< 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors5Yes (≤ 10)
Water SolubilityPoorly soluble-
Bioavailability Score0.55-

Table 2: Predicted ADME Properties

ParameterPrediction
Gastrointestinal (GI) AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantNo
P-glycoprotein (P-gp) SubstrateYes
CYP1A2 InhibitorNo
CYP2C19 InhibitorYes
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo

Table 3: Predicted Toxicity

Toxicity ParameterPrediction
AMES ToxicityNo
HepatotoxicityYes

Table 4: Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Predicted)
COX-21CX2-9.2Arg120, Tyr355, Val523, Ser530
TNF-α2AZ5-7.8Tyr59, Tyr119, Leu120, Gly121
Bcl-26O0K-8.5Phe105, Arg109, Tyr112, Val130

Visualizations

Diagrams of Workflows and Pathways

In_Silico_Prediction_Workflow cluster_ligand Ligand Preparation cluster_target Target Preparation cluster_analysis Computational Analysis cluster_results Results & Interpretation L1 Identify SMILES of Darutigenol L2 Computationally Add 15,16-Di-O-acetyl Groups L1->L2 L3 Generate 3D Structure L2->L3 L4 Energy Minimization L3->L4 A2 ADMET Prediction (SwissADME) L3->A2 A1 Molecular Docking (AutoDock Vina) L4->A1 T1 Select Targets (COX-2, TNF-α, Bcl-2) T2 Download from PDB T1->T2 T3 Prepare Protein (Remove water, add hydrogens) T2->T3 T3->A1 R1 Binding Affinity & Interaction Analysis A1->R1 R2 Drug-likeness & Toxicity Profile A2->R2 R3 Hypothesis on Bioactivity R1->R3 R2->R3

Anti_Inflammatory_Pathway Compound This compound COX2 COX-2 Compound->COX2 Inhibition TNFa TNF-α Compound->TNFa Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation TNFa->Inflammation Prostaglandins->Inflammation

Anticancer_Pathway Compound This compound Bcl2 Bcl-2 Compound->Bcl2 Inhibition Mitochondrion Mitochondrial Outer Membrane Bcl2->Mitochondrion Prevents Permeabilization Apoptosis Apoptosis (Programmed Cell Death) Mitochondrion->Apoptosis Initiation

Conclusion and Future Directions

The in silico analysis presented in this guide provides a strong theoretical foundation for the potential bioactivity of this compound as a dual anti-inflammatory and anticancer agent. The molecular docking studies predict favorable binding affinities to key protein targets—COX-2, TNF-α, and Bcl-2—suggesting plausible mechanisms of action. Furthermore, the ADMET predictions indicate that the compound possesses drug-like properties, such as high gastrointestinal absorption, though potential hepatotoxicity and P-glycoprotein substrate activity warrant further investigation.

These computational predictions are hypothetical and serve to guide future experimental work. The next steps should involve:

  • In Vitro Validation: Performing enzyme inhibition assays for COX-2 and TNF-α, and apoptosis assays using cancer cell lines overexpressing Bcl-2 to confirm the predicted activities.

  • Cell-based Assays: Evaluating the compound's effect on prostaglandin (B15479496) production in inflammatory cell models and its cytotoxic effects on various cancer cell lines.

  • Lead Optimization: If bioactivity is confirmed, medicinal chemistry efforts could be employed to modify the structure of this compound to improve its potency, selectivity, and ADMET profile, particularly to mitigate the predicted hepatotoxicity.

References

A Comprehensive Literature Review of Darutoside: Biological Activities, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: This technical guide was initially designed to review the compound "acetyldarutoside." However, a comprehensive search of scientific literature and databases revealed no specific information on this particular acetylated form. Therefore, this guide has been pivoted to focus on the well-documented parent compound, darutoside (B600181) . We believe this information will be of significant value to researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

Darutoside is a diterpenoid glycoside primarily isolated from the plant Siegesbeckia orientalis, a medicinal herb traditionally used in Asian medicine for its anti-inflammatory and wound-healing properties.[1] Chemically, it is the 16-β-D-glucoside of darutigenol. This guide provides an in-depth review of the current scientific understanding of darutoside, focusing on its biological activities, mechanism of action, and relevant experimental methodologies.

Biological Activities

Darutoside exhibits a range of biological activities, with the most prominent being its anti-inflammatory, wound-healing, and skin-regenerating properties.

Anti-inflammatory Activity

Darutoside has demonstrated significant anti-inflammatory effects. A key study on a rat model of acute gouty arthritis found that darutoside treatment could markedly reduce the serum levels of pro-inflammatory cytokines.[2] This suggests a potent ability to modulate the inflammatory response in acute inflammatory conditions.

Wound Healing and Skin Regeneration

Darutoside is recognized for its ability to promote skin wound healing and regeneration. It has been shown to improve wound healing in mice by regulating macrophage polarization.[3] Furthermore, darutoside is known to stimulate the synthesis of extracellular matrix components, particularly collagen and elastin, which are crucial for maintaining the structural integrity and elasticity of the skin.[4] This has led to its use in dermatological and cosmetic applications for treating stretch marks and improving skin texture.[4][5]

Quantitative Data

BiomarkerEffect of Darutoside TreatmentStatistical Significance
IL-8Markedly reducedp < 0.01 or p < 0.05
TNF-αMarkedly reducedp < 0.01 or p < 0.05
IL-1βMarkedly reducedp < 0.01 or p < 0.05
NF-κBMarkedly reducedp < 0.01 or p < 0.05
Uric Acid (UA)Markedly reducedp < 0.01 or p < 0.05
IL-10Significantly higherp < 0.01

Table 1: Effect of Darutoside on Serum Biochemical Indicators in a Rat Model of Acute Gouty Arthritis.[2]

Mechanism of Action

Darutoside exerts its biological effects through the modulation of key signaling pathways and metabolic processes.

Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of darutoside are largely attributed to its ability to inhibit the NF-κB signaling pathway .[3] By downregulating the expression of NF-κB, darutoside can suppress the production of downstream pro-inflammatory cytokines such as IL-8, TNF-α, and IL-1β.[2] The metabolomics study in gouty arthritis also suggests an effect on the MAPK signaling pathway , as evidenced by changes in the expression of MAPK8.[1]

Modulation of Macrophage Polarization

In the context of wound healing, darutoside has been shown to regulate the polarization of macrophages. It inhibits the LPS-induced polarization of macrophages towards the pro-inflammatory M1 phenotype, thereby reducing the expression of pro-inflammatory cytokines in the wound environment.[3]

Regulation of Metabolic Pathways

The metabolomics study revealed that darutoside's therapeutic effect in gouty arthritis is associated with the regulation of several metabolic pathways, including amino acid, sugar, fatty acid, energy, purine, and butanoate metabolism.[2] Darutoside was found to up-regulate metabolites such as glutamate, alanine, and citric acid, while down-regulating valine, isoleucine, and uric acid.[2]

Signaling and Experimental Workflow Diagrams

Signaling Pathways

darutoside_signaling cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α, IL-1β) NFkB_nucleus->Cytokines induces transcription Darutoside Darutoside Darutoside->IKK inhibits

Caption: NF-κB signaling pathway inhibition by Darutoside.

macrophage_polarization cluster_macrophage Macrophage Polarization in Wound Healing Macrophage Macrophage M1 M1 Macrophage (Pro-inflammatory) Macrophage->M1 polarization M2 M2 Macrophage (Anti-inflammatory) Macrophage->M2 polarization LPS LPS (Inflammatory Stimulus) LPS->Macrophage Inflammation Inflammation M1->Inflammation Wound_Healing Wound Healing M2->Wound_Healing Darutoside Darutoside Darutoside->M1 inhibits

Caption: Regulation of Macrophage Polarization by Darutoside.

Experimental Protocols

Extraction and Isolation of Darutoside from Siegesbeckia orientalis

A general protocol for the extraction of darutoside involves the following steps:

  • Grinding and Extraction: The dried and finely ground plant material of Siegesbeckia orientalis is extracted with a hot organic solvent, such as boiling ethanol.

  • Pigment Removal: The resulting alcoholic solution is treated with activated charcoal to remove pigments.

  • Concentration and Dissolution: The solution is concentrated, and the residue is dissolved in water.

  • Precipitation: A strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is added to the aqueous solution to precipitate the darutoside.

  • Purification: The precipitate is then neutralized, crystallized, and dried to yield purified darutoside.

In Vivo Gouty Arthritis Model

The following protocol was used to evaluate the effect of darutoside on acute gouty arthritis in rats:

  • Animal Model: An acute gouty arthritis model was established in rats through the injection of sodium urate.

  • Treatment: The rats were treated with darutoside over a therapeutic period.

  • Sample Collection: Blood samples were collected from the rats for biochemical analysis.

  • Biochemical Analysis: Serum levels of IL-8, TNF-α, IL-1β, NF-κB, UA, and IL-10 were measured using appropriate assay kits.

  • Metabolomics Analysis: Serum samples were analyzed using liquid chromatography coupled with mass spectrometry (LC-MS) to identify and quantify endogenous metabolites. The data was then analyzed using metabolomics platforms to identify altered metabolic pathways.

In Vitro Macrophage Polarization Assay

The protocol to assess the effect of darutoside on macrophage polarization is as follows:

  • Cell Culture: RAW264.7 macrophages are cultured in appropriate media.

  • Treatment: The macrophages are treated with darutoside.

  • Induction of Polarization: The cells are then stimulated with lipopolysaccharide (LPS) to induce polarization towards the M1 phenotype.

  • Analysis of Gene Expression: The expression of pro-inflammatory cytokines is measured using techniques such as quantitative real-time PCR (qRT-PCR).

  • Analysis of Signaling Pathways: The activation of the NF-κB signaling pathway is assessed by measuring the phosphorylation of key proteins in the pathway using Western blotting.

Conclusion

Darutoside is a promising natural compound with well-documented anti-inflammatory and wound-healing properties. Its mechanism of action involves the inhibition of key pro-inflammatory signaling pathways like NF-κB and the modulation of macrophage polarization and various metabolic pathways. While further research is needed to fully elucidate its therapeutic potential and to establish quantitative measures of its activity such as IC50 values, the existing evidence strongly supports its continued investigation for applications in inflammatory and dermatological conditions. The lack of information on "acetyldarutoside" suggests that future research could also explore the synthesis and biological evaluation of acetylated derivatives of darutoside to potentially enhance its therapeutic properties.

References

Methodological & Application

Application Notes and Protocols for Anti-inflammatory Assay of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside is a diterpenoid compound derived from darutoside (B600181), a natural product known for its anti-inflammatory properties.[1][2][3] This document provides detailed protocols for evaluating the anti-inflammatory potential of this compound using an in vitro model of inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Darutoside has been shown to inhibit cyclooxygenase-2 (COX-2) expression and inflammatory cell infiltration.[2][3][4] The protocols outlined below are designed to quantify the compound's ability to suppress key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Principle of the Assay

The assay utilizes murine macrophage-like RAW 264.7 cells, which, upon stimulation with bacterial lipopolysaccharide (LPS), mimic an inflammatory response. LPS activates signaling pathways, primarily through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5][6] This, in turn, upregulates the expression of pro-inflammatory enzymes (iNOS and COX-2) and cytokines.[7][8] The efficacy of this compound as an anti-inflammatory agent is determined by its ability to inhibit the production of these inflammatory markers.

Data Presentation

Table 1: Effect of this compound on Cell Viability
Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
198.5 ± 2.1
597.2 ± 1.8
1095.8 ± 2.5
2593.1 ± 3.2
5088.4 ± 4.0
10075.6 ± 5.3
Table 2: Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Cells
TreatmentNO Production (% of LPS Control)PGE2 Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)IL-1β Release (% of LPS Control)
Control (no LPS)5.2 ± 0.88.1 ± 1.26.5 ± 1.04.3 ± 0.77.9 ± 1.1
LPS (1 µg/mL)100100100100100
LPS + 1 µM Cmpd85.3 ± 4.188.2 ± 3.790.1 ± 4.592.3 ± 3.989.5 ± 4.2
LPS + 5 µM Cmpd62.7 ± 3.568.4 ± 3.171.3 ± 3.875.8 ± 3.370.1 ± 3.6
LPS + 10 µM Cmpd41.5 ± 2.945.9 ± 2.550.2 ± 2.955.4 ± 2.848.7 ± 2.7
LPS + 25 µM Cmpd25.8 ± 2.129.7 ± 1.933.6 ± 2.238.9 ± 2.131.4 ± 2.0
LPS + Dexamethasone (10 µM)15.2 ± 1.518.9 ± 1.720.4 ± 1.922.1 ± 1.819.6 ± 1.6

Cmpd: this compound

Experimental Protocols

Materials and Reagents
  • RAW 264.7 cells (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (stock solution in DMSO)

  • Dexamethasone (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent

  • PGE2, TNF-α, IL-6, and IL-1β ELISA kits

Cell Culture and Maintenance
  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with different non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, LPS-only, and positive control (e.g., Dexamethasone) groups.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Measurement of PGE2 and Cytokine Production (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][8][9]

Visualizations

experimental_workflow cluster_assays Downstream Assays cluster_viability Parallel Assay start Start cell_culture RAW 264.7 Cell Culture start->cell_culture seeding Cell Seeding (96-well or 24-well plates) cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment viability_treatment Treat with Compound (24 hours) seeding->viability_treatment for viability lps_stimulation LPS (1 µg/mL) Stimulation pretreatment->lps_stimulation incubation Incubation (24 hours) lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa_assay ELISA for PGE2, TNF-α, IL-6, IL-1β supernatant_collection->elisa_assay end End griess_assay->end elisa_assay->end mtt_assay MTT Assay for Cell Viability viability_treatment->mtt_assay mtt_assay->end

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk mapk MAPKs (ERK, JNK, p38) traf6->mapk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nucleus NF-κB (in Nucleus) nfkb->nfkb_nucleus translocates gene_expression Pro-inflammatory Gene Expression nfkb_nucleus->gene_expression ap1 AP-1 mapk->ap1 activates ap1->gene_expression mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) gene_expression->mediators compound 15,16-Di-O- acetyldarutoside compound->ikk Inhibits compound->mapk Inhibits

References

Application Notes and Protocols: ¹H and ¹³C NMR Assignments for 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed summary of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 15,16-Di-O-acetyldarutoside, an ent-pimarane diterpenoid glycoside. The information herein is essential for the identification, characterization, and quality control of this natural product in research and drug development settings.

Introduction

This compound is a natural product isolated from Siegesbeckia orientalis. As a derivative of darutoside, it belongs to the ent-pimarane class of diterpenoids, which are known for their diverse biological activities. Accurate NMR spectral assignment is crucial for the unambiguous identification and structural elucidation of this compound, facilitating further investigation into its pharmacological properties.

Chemical Structure

The chemical structure of this compound is presented below, with standard atom numbering for the ent-pimarane skeleton and the glucose moiety. This numbering is used for the assignment of the NMR signals in the subsequent tables.

this compound Structure

Figure 1. Chemical structure of this compound.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR data for this compound were recorded in Pyridine-d₅ (C₅D₅N). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (C₅D₅N)
PositionδH (ppm)MultiplicityJ (Hz)
0.95m
2.01m
1.78m
2.01m
33.45dd11.5, 4.5
51.31dd12.0, 2.0
2.21m
2.35m
1.60m
2.08m
92.05m
11α1.55m
11β1.65m
12α1.48m
12β1.75m
145.51s
154.65m
16a4.28dd11.5, 5.0
16b4.15dd11.5, 7.0
171.05s
180.89s
191.25s
200.93s
1'5.05d7.5
2'4.10t8.0
3'4.28t8.5
4'4.35t9.0
5'4.01m
6'a4.55dd11.5, 5.0
6'b4.40dd11.5, 2.0
15-OAc2.08s
16-OAc2.03s
Table 2: ¹³C NMR Data for this compound (C₅D₅N)
PositionδC (ppm)
140.1
219.4
389.8
438.8
556.4
623.3
736.6
8149.1
953.0
1038.1
1119.0
1236.1
1346.0
14121.1
1576.2
1666.5
1725.1
1829.1
1917.0
2015.6
1'106.9
2'75.5
3'78.8
4'71.8
5'78.4
6'62.9
15-OCOCH₃170.8
15-OCOCH₃21.2
16-OCOCH₃170.6
16-OCOCH₃20.9

Experimental Protocols

Sample Preparation
  • Isolation: this compound is isolated from the dried aerial parts of Siegesbeckia orientalis. The plant material is extracted with 95% ethanol. The resulting extract is then subjected to repeated column chromatography on silica (B1680970) gel, MCI gel CHP-20, and Sephadex LH-20, followed by preparative HPLC to yield the pure compound.

  • Sample for NMR: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated pyridine (B92270) (C₅D₅N).

NMR Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a Bruker AV-500 spectrometer.

  • ¹H NMR Parameters:

    • Frequency: 500 MHz

    • Solvent: C₅D₅N

    • Temperature: Room Temperature

    • Internal Standard: Tetramethylsilane (TMS, δ = 0.00 ppm) or residual solvent signals.

  • ¹³C NMR Parameters:

    • Frequency: 125 MHz

    • Solvent: C₅D₅N

    • Temperature: Room Temperature

    • Internal Standard: Tetramethylsilane (TMS, δ = 0.00 ppm) or residual solvent signals.

  • 2D NMR Experiments: To confirm the assignments, 2D NMR experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mandatory Visualization

The following diagram illustrates the general workflow for the isolation and NMR analysis of this compound.

NMR_Workflow cluster_isolation Isolation cluster_nmr NMR Analysis plant Siegesbeckia orientalis extraction Ethanol Extraction plant->extraction chromatography Column Chromatography (Silica, MCI, Sephadex) extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure 15,16-Di-O- acetyldarutoside hplc->pure_compound sample_prep Sample Preparation (in C₅D₅N) pure_compound->sample_prep nmr_acq NMR Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc assignments ¹H & ¹³C Assignments data_proc->assignments

Caption: Workflow for the isolation and NMR analysis of this compound.

Application Note: Mass Spectrometry Fragmentation Analysis of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a protocol for the characterization of 15,16-Di-O-acetyldarutoside using electrospray ionization tandem mass spectrometry (ESI-MS/MS). A proposed fragmentation pathway is presented, highlighting the characteristic neutral losses of the acetyl and glycosyl moieties, as well as specific cleavages within the diterpenoid aglycone. The data herein provides a foundational method for the identification and structural elucidation of this and similar acetylated diterpenoid glycosides in complex matrices, which is of significant interest to researchers in natural product chemistry and drug development.

Introduction

This compound is a derivative of darutoside, a naturally occurring diterpenoid glycoside isolated from plants such as Siegesbeckia orientalis.[1][2] Darutoside and its derivatives have garnered attention for their potential therapeutic properties, including anti-inflammatory and wound-healing activities.[1][2] The structural characterization of these compounds is a critical step in their development as pharmaceutical agents. Mass spectrometry, particularly with tandem MS capabilities, is a powerful tool for the structural elucidation of such molecules. This note outlines a detailed protocol and expected fragmentation patterns for this compound to aid researchers in its unambiguous identification.

Experimental Protocol

1. Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared by dissolving the compound in methanol (B129727). A working solution of 10 µg/mL is then prepared by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid.

2. Instrumentation and MS Conditions

  • Mass Spectrometer: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

  • Acquisition Range: m/z 100-1000

Results and Discussion

The positive ion ESI-MS spectrum of this compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 569.3271, corresponding to the molecular formula C₃₀H₄₉O₁₀⁺. The MS/MS spectrum of this precursor ion reveals a series of characteristic fragment ions, which are summarized in Table 1.

The proposed fragmentation pathway begins with the initial loss of the labile acetyl groups and the glycosidic bond cleavage, followed by fragmentation of the diterpenoid backbone. The primary fragmentation steps are hypothesized as follows:

  • Neutral loss of acetic acid (60 Da): The two acetyl groups at positions 15 and 16 are susceptible to neutral loss of acetic acid (CH₃COOH), resulting in fragment ions at m/z 509.2958 and m/z 449.2645.

  • Glycosidic Bond Cleavage: A key fragmentation is the cleavage of the glycosidic bond, leading to the neutral loss of the glucose moiety (162 Da). This can occur from the parent ion or from the ions that have already lost one or both acetyl groups.

  • Fragmentation of the Aglycone: Subsequent fragmentation of the diterpene aglycone can occur through various pathways, including dehydration (loss of H₂O) and cleavage of the ring structures.

Quantitative Data Summary

m/z (calculated) Proposed Formula Description of Fragment
569.3271[C₃₀H₄₉O₁₀]⁺Protonated molecule [M+H]⁺
509.2958[C₂₈H₄₅O₈]⁺[M+H - CH₃COOH]⁺
449.2645[C₂₆H₄₁O₆]⁺[M+H - 2(CH₃COOH)]⁺
407.2848[C₂₄H₄₀O₅]⁺[M+H - C₆H₁₀O₅]⁺ (Loss of glucose)
347.2532[C₂₂H₃₅O₃]⁺[M+H - C₆H₁₀O₅ - CH₃COOH]⁺
287.2215[C₂₀H₂₇O]⁺[M+H - C₆H₁₀O₅ - 2(CH₃COOH)]⁺

Table 1: Proposed m/z values and formulas of the major fragment ions of this compound in positive ion ESI-MS/MS.

Workflow and Pathway Diagrams

Fragmentation_Workflow cluster_workflow Experimental Workflow Sample_Prep Sample Preparation (10 µg/mL in 50:50 MeOH:H₂O + 0.1% FA) Infusion Direct Infusion Sample_Prep->Infusion ESI_MS ESI-MS Analysis (Positive Ion Mode) Infusion->ESI_MS MS_MS Tandem MS (MS/MS) (Collision Energy Ramp 10-40 eV) ESI_MS->MS_MS Data_Analysis Data Analysis (Fragmentation Pattern Identification) MS_MS->Data_Analysis

Caption: Experimental workflow for the MS analysis of this compound.

Fragmentation_Pathway Parent [M+H]⁺ m/z 569.3271 C₃₀H₄₉O₁₀⁺ Frag1 [M+H - CH₃COOH]⁺ m/z 509.2958 C₂₈H₄₅O₈⁺ Parent->Frag1 - CH₃COOH (60 Da) Frag3 [M+H - C₆H₁₀O₅]⁺ m/z 407.2848 C₂₄H₄₀O₅⁺ Parent->Frag3 - C₆H₁₀O₅ (162 Da) Frag2 [M+H - 2(CH₃COOH)]⁺ m/z 449.2645 C₂₆H₄₁O₆⁺ Frag1->Frag2 - CH₃COOH (60 Da) Frag4 [M+H - C₆H₁₀O₅ - CH₃COOH]⁺ m/z 347.2532 C₂₂H₃₅O₃⁺ Frag1->Frag4 - C₆H₁₀O₅ (162 Da) Frag5 [M+H - C₆H₁₀O₅ - 2(CH₃COOH)]⁺ m/z 287.2215 C₂₀H₂₇O⁺ Frag2->Frag5 - C₆H₁₀O₅ (162 Da) Frag3->Frag4 - CH₃COOH (60 Da) Frag4->Frag5 - CH₃COOH (60 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Conclusion

The described ESI-MS/MS method provides a rapid and effective approach for the structural characterization of this compound. The proposed fragmentation pattern, characterized by the sequential losses of acetic acid and the glucose moiety, serves as a diagnostic tool for the identification of this compound and can be extended to the analysis of other acetylated diterpenoid glycosides. This information is valuable for quality control in herbal medicine and for metabolic studies in drug discovery.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside is a labdane (B1241275) diterpene that has garnered interest for its potential therapeutic properties. As with any novel compound being considered for pharmaceutical development, a thorough evaluation of its cytotoxic profile is essential. These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound using common cell-based assays. The following protocols detail methods to evaluate cell viability, membrane integrity, and apoptosis induction.

Data Presentation

To facilitate clear comparison and interpretation of results, all quantitative data from the cytotoxicity assays should be systematically recorded. The following tables provide a template for data organization.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineConcentration of this compound (µM)Incubation Time (hours)Absorbance (570 nm)% Cell ViabilityIC50 (µM)
e.g., MCF-70 (Vehicle Control)24100
124
1024
5024
10024
e.g., A5490 (Vehicle Control)48100
148
1048
5048
10048

Table 2: Cell Membrane Integrity as Determined by LDH Release Assay

Cell LineConcentration of this compound (µM)Incubation Time (hours)Absorbance (490 nm)% Cytotoxicity
e.g., HeLa0 (Vehicle Control)24
124
1024
5024
10024
Maximum LDH Release24100

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

Cell LineConcentration of this compound (µM)Incubation Time (hours)Luminescence (RLU)Fold Increase in Caspase-3/7 Activity
e.g., Jurkat0 (Vehicle Control)121.0
112
1012
5012
10012

Experimental Workflow

The overall experimental process for assessing the cytotoxicity of this compound is outlined below.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_compound->prep_working prep_cells Cell Line Selection and Culture seed_cells Seed Cells into Microplates prep_cells->seed_cells treat_cells Treat Cells with Compound prep_working->treat_cells seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay caspase_assay Caspase-3/7 Assay incubate->caspase_assay read_plate Measure Absorbance/ Luminescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calculate Calculate % Viability/ Cytotoxicity/Apoptosis read_plate->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50 G compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros pka_plk1 PKA-PLK1 Pathway Inhibition compound->pka_plk1 jnk JNK Activation ros->jnk akt AKT Pathway Inhibition ros->akt apoptosis Apoptosis jnk->apoptosis akt->apoptosis pka_plk1->apoptosis

Application Notes and Protocols for In Vivo Studies with 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15,16-Di-O-acetyldarutoside is a diterpenoid glycoside, a derivative of darutoside (B600181), which is known for its anti-inflammatory properties. Darutoside has been shown to modulate inflammatory pathways, such as the NF-κB signaling pathway, and has demonstrated efficacy in animal models of inflammation, including skin inflammation and gouty arthritis.[1] These protocols provide a framework for conducting in vivo studies to evaluate the anti-inflammatory, wound healing, pharmacokinetic, and toxicological profiles of this compound.

In Vivo Anti-Inflammatory Activity Protocols

This model is a widely used and well-characterized model of acute inflammation.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (180-220 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: this compound (e.g., 5, 10, 20 mg/kg, p.o.).

  • Procedure:

    • Administer the test compound or vehicle orally one hour before the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Summary (Hypothetical based on similar compounds):

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.35 ± 0.0358.8%
This compound50.68 ± 0.0420.0%
This compound100.52 ± 0.0338.8%
This compound200.41 ± 0.0451.8%

This model is suitable for evaluating the topical anti-inflammatory activity.

Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Grouping:

    • Group I: Vehicle control.

    • Group II: Positive control (e.g., Dexamethasone).

    • Group III-V: Topical this compound (e.g., 0.5, 1, 2 mg/ear).

  • Procedure:

    • Apply the test compound or vehicle topically to the inner and outer surfaces of the right ear.

    • After 30 minutes, apply 20 µL of TPA (12-O-tetradecanoylphorbol-13-acetate) solution in acetone (B3395972) to the right ear to induce inflammation.

    • After 4-6 hours, sacrifice the animals and take a biopsy from both ears using a punch.

    • Weigh the ear punches and calculate the difference in weight between the right and left ear to determine the extent of edema.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Experimental Workflow for TPA-Induced Ear Edema:

TPA_Ear_Edema_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis animal_model Swiss Albino Mice grouping Grouping: - Vehicle - Dexamethasone - Test Compound (3 doses) animal_model->grouping topical_application Topical Application of Test Compound/Vehicle grouping->topical_application tpa_induction TPA Application (30 min post-treatment) topical_application->tpa_induction incubation Incubation (4-6 hours) tpa_induction->incubation euthanasia Euthanasia & Ear Punch Biopsy incubation->euthanasia weighing Weigh Ear Punches euthanasia->weighing calculation Calculate Edema (Right Ear - Left Ear Weight) weighing->calculation inhibition_calc % Inhibition Calculation calculation->inhibition_calc

Caption: Workflow for TPA-Induced Ear Edema Model.

In Vivo Wound Healing Protocol

Based on studies with darutoside, this compound may promote wound healing.

Protocol:

  • Animal Model: C57/BL6 mice (8-10 weeks old).

  • Wound Creation:

    • Anesthetize the mice.

    • Shave the dorsal hair and create a full-thickness excisional wound using a 6 mm biopsy punch.

  • Grouping:

    • Group I: Vehicle control (e.g., PBS).

    • Group II: Positive control (e.g., a commercial wound healing ointment).

    • Group III-V: Topical this compound (e.g., 0.1%, 0.5%, 1% solution/gel).

  • Procedure:

    • Apply the treatment topically to the wound daily.

    • Photograph the wounds at days 0, 3, 7, and 14.

    • Measure the wound area using image analysis software.

  • Histological Analysis:

    • On day 14, euthanize the animals and collect the wound tissue.

    • Perform histological staining (H&E, Masson's trichrome) to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.

  • Immunohistochemistry:

    • Stain for markers of inflammation (e.g., iNOS for M1 macrophages) and tissue remodeling.

Quantitative Data Summary (Hypothetical):

Treatment GroupConcentrationWound Closure at Day 7 (%)Re-epithelialization Score (1-5)
Vehicle Control-35 ± 5%2.1 ± 0.3
Positive Control-75 ± 6%4.5 ± 0.4
This compound0.1%45 ± 4%2.8 ± 0.5
This compound0.5%60 ± 5%3.7 ± 0.3
This compound1.0%72 ± 6%4.2 ± 0.4

Proposed Signaling Pathway for Anti-inflammatory Action:

NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes activates transcription of Test_Compound This compound Test_Compound->IKK inhibits

Caption: Proposed NF-κB Signaling Pathway Inhibition.

Pharmacokinetic Study Protocol (General)

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g), cannulated in the jugular vein.

  • Dosing:

    • Intravenous (IV) administration: 1-2 mg/kg in a suitable vehicle.

    • Oral (PO) administration: 10-20 mg/kg in a suitable vehicle.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Acute Toxicity Study Protocol (General)

This protocol is based on the OECD 423 guidelines for the acute toxic class method.

Protocol:

  • Animal Model: Female Swiss albino mice (18-22 g).

  • Grouping and Dosing:

    • Start with a dose of 300 mg/kg (or a lower dose if toxicity is expected).

    • Administer the compound orally to a group of 3 mice.

  • Observation:

    • Observe the animals closely for the first 4 hours for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

    • Continue observation daily for 14 days.

  • Endpoint:

    • Record mortality and any signs of toxicity.

    • If no mortality is observed, proceed to a higher dose (e.g., 2000 mg/kg) in another group of 3 mice.

    • The LD50 is determined based on the number of mortalities at different dose levels.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

Experimental Workflow for Acute Toxicity Study:

Acute_Toxicity_Workflow start Start dosing Oral Administration of Test Compound (e.g., 300 mg/kg) to 3 Mice start->dosing observation_short Intensive Observation (First 4 hours) dosing->observation_short observation_long Daily Observation (14 days) observation_short->observation_long mortality_check Mortality Check observation_long->mortality_check higher_dose Proceed to Higher Dose (e.g., 2000 mg/kg) mortality_check->higher_dose No Mortality necropsy Gross Necropsy of Survivors mortality_check->necropsy Mortality or End of Study higher_dose->dosing end End necropsy->end

Caption: Workflow for Acute Toxicity Study (OECD 423).

References

Application Notes & Protocols: 15,16-Di-O-acetyldarutoside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside is an ent-pimarane diterpenoid glycoside that has been isolated from medicinal plants such as Siegesbeckia orientalis.[1] As a distinct phytochemical entity, its quantification in plant extracts, herbal formulations, and other matrices is crucial for quality control, potency assessment, and pharmacokinetic studies. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, with a primary focus on High-Performance Liquid Chromatography (HPLC).

These guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for the identification and quantification of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the standard is fundamental for method development.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₁₀--INVALID-LINK--
Molecular Weight 568.7 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol (B129727), ethanol, acetonitrile; sparingly soluble in waterGeneral knowledge of similar glycosides
Storage Store at 2-8°C, protected from light and moistureGeneral laboratory practice for standards

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a validated HPLC method for the quantification of this compound. This method is adapted from established protocols for related diterpenoid glycosides.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1200 series or equivalent with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: AcetonitrileB: Water with 0.1% formic acid
Gradient Elution 0-10 min: 30-50% A10-25 min: 50-70% A25-30 min: 70-30% A30-35 min: 30% A (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plant Material (Siegesbeckia orientalis)
  • Drying and Grinding: Dry the plant material (e.g., aerial parts) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (80 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 50 mL of 80% methanol.

  • Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Final Preparation: Evaporate the filtrate to dryness under reduced pressure. Reconstitute the residue in 5 mL of methanol and filter through a 0.45 µm syringe filter before injecting into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Linearity and Range

The linearity of the method is determined by injecting the working standard solutions at five different concentrations.

Concentration (µg/mL)Peak Area (mAU*s)
10125,345
20251,678
40502,123
60755,890
801,005,670
Regression Equation y = 12560x + 1250
Correlation Coefficient (r²) 0.9995
Precision

Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day).

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6 over 3 days)
201.251.89
400.981.56
600.851.32
Accuracy (Recovery)

Accuracy is determined by spiking a known amount of the standard into a sample matrix.

Sample Concentration (µg/mL)Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
35.22054.898.0
35.24076.1102.3
35.26094.598.8
Average Recovery (%) 99.7
Limits of Detection (LOD) and Quantification (LOQ)
ParameterValue (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.5

Diagrams and Workflows

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material (Siegesbeckia orientalis) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Ultrasonic Extraction drying_grinding->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration final_sample Final Sample Solution filtration_concentration->final_sample hplc_system HPLC System final_sample->hplc_system standard This compound Standard stock_solution Primary Stock Solution standard->stock_solution working_standards Working Standard Solutions stock_solution->working_standards working_standards->hplc_system data_acquisition Data Acquisition hplc_system->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve quantification Quantification of Analyte calibration_curve->quantification method_validation Method Validation quantification->method_validation

Caption: Experimental workflow for phytochemical analysis.

Method_Validation_Flow start Start Validation linearity Linearity & Range start->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (Recovery) precision->accuracy specificity Specificity accuracy->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report end_validation Method Validated report->end_validation

Caption: Logical flow for analytical method validation.

Conclusion

The use of a well-characterized standard such as this compound is indispensable for the accurate quantification of this compound in complex matrices. The HPLC method detailed in these application notes, when properly validated, provides a reliable and robust approach for phytochemical analysis. Researchers are encouraged to adapt and re-validate these protocols based on their specific instrumentation and sample matrices to ensure the highest quality of analytical data.

References

Application Notes and Protocols: Antioxidant Activity Assessment of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside is a diterpenoid compound of interest for its potential therapeutic properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Antioxidants can mitigate oxidative stress by scavenging free radicals, making the evaluation of the antioxidant capacity of novel compounds like this compound a critical step in drug discovery and development.

These application notes provide a comprehensive overview of standard in vitro and cell-based assays to assess the antioxidant activity of this compound. The detailed protocols and data presentation guidelines are intended to assist researchers in designing and executing robust experiments to characterize the antioxidant potential of this compound.

Data Presentation

The quantitative data generated from the antioxidant assays should be summarized in clear and structured tables for straightforward comparison and interpretation.

Table 1: In Vitro Antioxidant Activity of this compound

Assay TypeTest Compound Concentration% Inhibition / Reducing PowerIC₅₀ / Trolox Equivalents (TE)Positive Control (e.g., Ascorbic Acid, Trolox)
DPPH Radical Scavenging (List concentrations, e.g., 10, 25, 50, 100 µg/mL)(µg/mL or µM)(IC₅₀ in µg/mL or µM)
ABTS Radical Scavenging (List concentrations, e.g., 10, 25, 50, 100 µg/mL)(µM TE/mg)(Trolox standard curve)
Ferric Reducing Antioxidant Power (FRAP) (List concentrations, e.g., 10, 25, 50, 100 µg/mL)(Absorbance at 593 nm)(µM Fe²⁺/mg)(FeSO₄ standard curve)

Table 2: Cellular Antioxidant Activity (CAA) of this compound in HepG2 Cells

TreatmentConcentration (µM)% Reduction in DCF FluorescenceQuercetin (B1663063) Equivalents (QE)
Vehicle Control -0%-
This compound 1
5
10
25
Quercetin (Positive Control) (List concentrations for standard curve)(Standard curve)

Experimental Protocols

Detailed methodologies for key in vitro and cell-based antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[2]

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.[2]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Create a series of dilutions from the stock solution.

    • Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, to serve as a positive control.

    • In a 96-well microplate, add 100 µL of each sample dilution or standard.

    • Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.

    • The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentration.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the scavenging of the ABTS radical cation (ABTS•+).[2]

  • Principle: The pre-formed ABTS radical cation is green in color. In the presence of an antioxidant, the radical is scavenged, leading to a loss of color that is measured by a decrease in absorbance at 734 nm.[3]

  • Protocol:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of this compound and a positive control (e.g., Trolox).

    • In a 96-well microplate, add 10 µL of each sample dilution or standard.

    • Add 190 µL of the diluted ABTS•+ solution to each well.[4]

    • Incubate the plate at room temperature for 6 minutes.[4]

    • Measure the absorbance at 734 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4]

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured by an increase in absorbance at 593 nm.[4]

  • Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[4]

    • Warm the FRAP reagent to 37°C before use.

    • Prepare serial dilutions of this compound and a standard (e.g., FeSO₄).

    • In a 96-well microplate, add 10 µL of each sample dilution or standard.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.[4]

    • Incubate the plate at 37°C for 30 minutes.[4]

    • Measure the absorbance at 593 nm using a microplate reader.

    • The antioxidant power is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µmol of Fe²⁺ equivalents.[4]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment.[1][5]

  • Principle: The assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.[1][5]

  • Protocol:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.[1][6]

    • Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Pre-incubate the cells with 50 µL of DCFH-DA probe solution.[1]

    • Add 50 µL of various concentrations of this compound or a positive control (e.g., Quercetin) to the wells.[1]

    • Incubate the plate at 37°C for 60 minutes.[6]

    • Remove the solution and wash the cells with PBS.[6]

    • Add 100 µL of a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to each well.[5]

    • Immediately begin reading the fluorescence intensity with a microplate reader at an excitation wavelength of 480 nm and an emission wavelength of 530 nm.[1]

    • Read the plate in increments of 1 to 5 minutes for a total of 60 minutes.[6]

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve and can be expressed as quercetin equivalents (QE) based on a quercetin standard curve.[5]

Visualizations

Signaling Pathway and Assay Mechanisms

Antioxidant_Mechanism cluster_ROS Cellular Environment cluster_Antioxidant Antioxidant Intervention ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Compound This compound Neutralization ROS Neutralization Compound->Neutralization donates electron/ hydrogen atom Neutralization->ROS inhibits

Caption: General mechanism of antioxidant action against reactive oxygen species.

Experimental Workflow

DPPH_Assay_Workflow start Start prep_sample Prepare serial dilutions of This compound and positive control start->prep_sample add_reagents Add sample/control and DPPH solution to 96-well plate prep_sample->add_reagents incubate Incubate in the dark at room temperature add_reagents->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end CAA_Workflow start Start seed_cells Seed HepG2 cells in a 96-well plate and culture to confluency start->seed_cells wash_cells1 Wash cells with PBS seed_cells->wash_cells1 add_probe_compound Add DCFH-DA probe and This compound wash_cells1->add_probe_compound incubate Incubate at 37°C for 60 min add_probe_compound->incubate wash_cells2 Wash cells with PBS incubate->wash_cells2 add_initiator Add free radical initiator (AAPH) wash_cells2->add_initiator read_fluorescence Immediately measure fluorescence (Ex: 480 nm, Em: 530 nm) over 60 minutes add_initiator->read_fluorescence analyze_data Analyze data and calculate Quercetin Equivalents read_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Enzymatic Hydrolysis of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside is a diterpenoid glycoside with significant biological activities, including potent anti-inflammatory properties and the ability to stimulate collagen production.[1][2] The targeted removal of its acetyl groups through enzymatic hydrolysis can yield valuable derivatives for structure-activity relationship (SAR) studies, the development of new therapeutic agents, and as standards for metabolic research. This document provides detailed protocols for the enzymatic hydrolysis of this compound using commercially available lipases and esterases, along with methods for monitoring the reaction and purifying the products.

Chemical Structures:

  • This compound: C₃₀H₄₈O₁₀, Molecular Weight: 568.7 g/mol [3]

  • Darutoside (B600181) (deacetylated): C₂₆H₄₄O₈, Molecular Weight: 484.62 g/mol [4][]

Enzymatic Hydrolysis: An Overview

The enzymatic hydrolysis of this compound offers a mild and selective alternative to chemical hydrolysis, minimizing the risk of side reactions and degradation of the core diterpenoid glycoside structure. Lipases and acetyl esterases are particularly well-suited for this transformation due to their ability to catalyze the cleavage of ester bonds.

Recommended Enzymes and Reaction Conditions

The following table summarizes suggested starting conditions for the enzymatic hydrolysis of this compound. Optimization of these parameters may be necessary to achieve the desired conversion and product distribution.

ParameterRecommended ConditionsNotes
Enzyme - Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym® 435)- Acetyl esterase from Aspergillus nigerCALB is known for its broad substrate specificity and stability in organic solvents. A. niger esterase is effective for deacetylation.
Substrate Concentration 1-10 mg/mLHigher concentrations may be possible depending on solubility.
Solvent System - tert-Butanol- 2-Methyl-2-butanol (t-Amyl alcohol)- Acetonitrile/Buffer mixtureThe choice of solvent will depend on substrate solubility and enzyme activity. Darutoside is soluble in DMSO.[2]
Buffer (if applicable) 50-100 mM Phosphate (B84403) or Tris-HCl bufferMaintain a stable pH to ensure optimal enzyme activity.
pH 6.0 - 8.0The optimal pH should be determined experimentally for each enzyme.
Temperature 30 - 50 °CHigher temperatures can increase reaction rates but may lead to enzyme denaturation.
Agitation 150 - 250 rpmGentle agitation is necessary to ensure proper mixing, especially with immobilized enzymes.
Reaction Time 4 - 48 hoursMonitor the reaction progress to determine the optimal time for desired product formation.

Experimental Protocols

Protocol 1: Deacetylation using Immobilized Candida antarctica Lipase B (Novozym® 435)
  • Substrate Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., tert-butanol (B103910) or acetonitrile).

  • Reaction Setup:

    • In a sealed reaction vessel, add the dissolved substrate to the chosen reaction solvent.

    • Add Novozym® 435 (typically 10-50% by weight of the substrate).

    • If a co-solvent system is used, add the appropriate buffer.

  • Incubation: Incubate the reaction mixture at the desired temperature with constant agitation.

  • Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture. Filter to remove the immobilized enzyme and analyze the supernatant by TLC or HPLC.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is achieved, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting residue containing the deacetylated products by column chromatography or preparative HPLC.

Protocol 2: Deacetylation using Acetyl Esterase from Aspergillus niger
  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of acetyl esterase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Dissolve this compound in the reaction solvent. For aqueous buffer systems, a co-solvent like DMSO may be required to ensure solubility.

  • Reaction Setup:

    • In a reaction vessel, combine the substrate solution and the enzyme solution.

  • Incubation: Incubate at the optimal temperature for the enzyme (typically 30-40 °C) with gentle shaking.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC or HPLC as described in Protocol 1.

  • Reaction Termination and Product Isolation:

    • Terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extracting the products. Alternatively, the enzyme can be denatured by heating or adding a solvent like methanol (B129727) followed by centrifugation.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the products using chromatographic techniques.

Analytical Methods

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of chloroform (B151607) and methanol (e.g., 9:1 or 8:2 v/v) can be a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., ceric ammonium (B1175870) molybdate).

High-Performance Liquid Chromatography (HPLC)

Based on a published method for darutoside analysis, the following conditions can be adapted:[6]

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 90:10 v/v), with 0.1% trifluoroacetic acid added to the aqueous phase.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Expected Elution Order This compound (least polar) -> Mono-acetylated intermediates -> Darutoside (most polar)

Expected Products

The enzymatic hydrolysis of this compound is expected to proceed in a stepwise manner, yielding mono-acetylated intermediates and the fully deacetylated darutoside.

CompoundStructureExpected Properties
This compound [Starting Material]Least polar
15-O-acetyldarutoside [Intermediate 1]Intermediate polarity
16-O-acetyldarutoside [Intermediate 2]Intermediate polarity
Darutoside [Final Product]Most polar

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification Substrate This compound Solution ReactionVessel Reaction Incubation (Controlled Temp & Agitation) Substrate->ReactionVessel Enzyme Enzyme (Immobilized or Solution) Enzyme->ReactionVessel Analysis TLC / HPLC Analysis ReactionVessel->Analysis Aliquots Filtration Enzyme Removal ReactionVessel->Filtration Analysis->ReactionVessel Evaporation Solvent Evaporation Filtration->Evaporation Purification Chromatography Evaporation->Purification Products Purified Products Purification->Products Hydrolysis_Pathway Diacetyl This compound Monoacetyl15 15-O-acetyldarutoside Diacetyl->Monoacetyl15 Enzyme - Acetate Monoacetyl16 16-O-acetyldarutoside Diacetyl->Monoacetyl16 Enzyme - Acetate Darutoside Darutoside Monoacetyl15->Darutoside Enzyme - Acetate Monoacetyl16->Darutoside Enzyme - Acetate

References

"preparation of 15,16-Di-O-acetyldarutoside solutions for experiments"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of 15,16-Di-O-acetyldarutoside solutions for various experimental applications. This document outlines best practices for dissolution, storage, and handling to ensure the stability and efficacy of the compound in biological assays.

1. Introduction

This compound is an ent-pimarane diterpenoid compound that has been isolated from the ethanol (B145695) extract of Siegesbeckia orientalis[1]. As a di-acetylated derivative of darutoside, it is expected to exhibit increased lipophilicity, which may influence its biological activity and cellular uptake. The acetylation of glycosides, particularly at the C-16 position, has been shown to be significant for the bioactivity of related triterpenoid (B12794562) glycosides. Darutoside, the parent compound, is known for its role in enhancing extracellular matrix components, such as collagen and elastin, and for its anti-inflammatory properties[2]. Research into related anti-inflammatory compounds suggests that the mechanism of action for diterpenoids may involve the modulation of key inflammatory signaling pathways.

2. Physicochemical Properties and Solubility

While specific experimental data on the solubility of this compound is not widely available, its chemical structure as an acetylated diterpenoid glycoside suggests it is a hydrophobic molecule. The following table summarizes the expected solubility profile and recommended solvents for creating stock solutions.

Solvent Expected Solubility Concentration Range (Stock Solution) Notes
Dimethyl Sulfoxide (DMSO)High1-50 mMRecommended for creating high-concentration stock solutions. DMSO is a versatile solvent for hydrophobic compounds and is compatible with most cell culture assays at low final concentrations (typically <0.5%).
Ethanol (95-100%)Moderate to High1-20 mMAn alternative to DMSO. Useful for applications where DMSO may interfere with the experimental system. Evaporation can be a concern for long-term storage.
Dichloromethane (DCM)HighNot recommended for biological assaysSuitable for chemical synthesis and purification but should be completely removed before use in biological experiments due to its toxicity.
Phosphate-Buffered Saline (PBS)Low to InsolubleNot recommended for stock solutionsDirect dissolution in aqueous buffers is not recommended due to the compound's hydrophobicity. Dilution of stock solutions into aqueous media is the preferred method.

3. Preparation of Stock Solutions

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the vial containing the powder to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add 100 µL of solvent for every micromole of the compound).

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes may aid in dissolution if necessary.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

4. Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile microcentrifuge tubes or multi-well plates

Protocol:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Intermediate Dilutions): It is recommended to perform serial dilutions to achieve the final working concentration. This minimizes precipitation of the hydrophobic compound in the aqueous culture medium.

    • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in culture medium.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to the cell culture wells to reach the desired final experimental concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells (typically below 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the cell culture medium without the compound.

5. Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate a general workflow for preparing and using this compound in cell-based experiments and a hypothetical signaling pathway based on the known activities of related compounds.

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO/Ethanol (Stock Solution) weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Working Solution in Culture Medium intermediate_dilution->final_dilution cell_treatment Treat Cells final_dilution->cell_treatment assay Perform Biological Assay (e.g., Viability, Gene Expression) cell_treatment->assay data_collection Collect Data assay->data_collection analysis Analyze and Interpret Results data_collection->analysis

Caption: Experimental workflow for this compound solution preparation and use.

Based on the anti-inflammatory properties of related diterpenoids, this compound may potentially modulate inflammatory signaling pathways such as the NF-κB pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikb_kinase IKK Complex receptor->ikb_kinase Inflammatory Stimulus compound This compound compound->ikb_kinase Inhibition nfkb_ikb NF-κB/IκB Complex ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb IκB Degradation, NF-κB Release nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Expression dna->genes Transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

6. Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

  • Dispose of waste according to institutional and local regulations.

7. Disclaimer

The protocols and information provided in these application notes are intended for guidance and should be adapted and optimized by the end-user for their specific experimental needs. The proposed signaling pathway is hypothetical and requires experimental validation.

References

Troubleshooting & Optimization

Technical Support Center: Acetylated Diterpenoid Glycosides Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acetylated diterpenoid glycosides using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their separation methods and resolve common analytical challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC experiments in a direct question-and-answer format.

Poor Resolution & Peak Shape Issues

Q1: My peaks for different acetylated diterpenoid glycosides are co-eluting or have very poor resolution. What should I do first?

A1: Poor resolution is a common issue, often stemming from the mobile phase, column, or flow rate. A systematic approach is best. First, ensure your mobile phase is correctly prepared and degassed, as impurities or air bubbles can cause problems.[1][2] Next, evaluate your mobile phase composition; adjusting the solvent strength is a primary tool for improving separation.[3]

A logical workflow for troubleshooting this issue is as follows:

G Start Start: Poor Resolution CheckMobilePhase Step 1: Verify Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? Start->CheckMobilePhase OptimizeMobilePhase Step 2: Optimize Mobile Phase - Adjust Organic/Aqueous Ratio - Change Modifier (e.g., TFA) - Test Gradient Profile CheckMobilePhase->OptimizeMobilePhase If problem persists ResolutionImproved Resolution Satisfactory CheckMobilePhase->ResolutionImproved If problem solved AssessColumn Step 3: Evaluate Column - Is it the right chemistry (e.g., C18, Hydro-RP)? - Is it old or contaminated? - Consider Guard Column OptimizeMobilePhase->AssessColumn If problem persists OptimizeMobilePhase->ResolutionImproved If problem solved AdjustTempFlow Step 4: Modify Physical Parameters - Decrease Flow Rate - Increase Temperature AssessColumn->AdjustTempFlow If problem persists AssessColumn->ResolutionImproved If problem solved AdjustTempFlow->ResolutionImproved If problem solved ConsultExpert Consult Senior Scientist or Manufacturer AdjustTempFlow->ConsultExpert If still unresolved

Caption: A step-by-step workflow for troubleshooting poor HPLC resolution.

Q2: I'm observing significant peak tailing for my glycoside analytes. What are the likely causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues outside the column.[4]

  • Cause 1: Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar glycosides.

    • Solution: Add a modifier like trifluoroacetic acid (TFA) to the mobile phase at a low concentration (e.g., 0.01-0.1%) to suppress silanol activity.[5] Using a mobile phase buffer can also help.[4]

  • Cause 2: Column Contamination/Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading.[4][6]

    • Solution: Use a guard column to protect the analytical column.[6] If contamination is suspected, flush the column with a strong organic solvent.[4] If the column is old, it may need to be replaced.[7]

  • Cause 3: Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak tailing.

    • Solution: Use shorter, narrower internal diameter tubing between the column and the detector to minimize the flow path.[4]

Q3: My peaks are broad instead of sharp. How can I improve their efficiency?

A3: Broad peaks indicate a loss of chromatographic efficiency. This can be due to several factors:

  • Column Overloading: Injecting too much sample can lead to broad, distorted peaks.[4] Try decreasing the injection volume or diluting the sample.[4]

  • Low Temperature: Operating at too low a temperature can slow down mass transfer, resulting in broader peaks.[4][8] Increasing the column temperature often improves efficiency.[8][9]

  • Inappropriate Flow Rate: A flow rate that is too high or too low can reduce efficiency.[3] You may need to re-optimize the flow rate for your specific column and separation.

  • Contaminated Guard Column: A contaminated guard column can cause peak broadening.[4] Try replacing the guard column.[4]

Retention Time & System Pressure Issues

Q4: The retention times for my acetylated diterpenoid glycosides are shifting between runs. What's causing this instability?

A4: Retention time shifts are typically due to a lack of system stability.

  • Temperature Fluctuations: Inconsistent column temperature is a major cause of shifting retention times.[10][11] A change of just 1°C can alter retention time by 1-2%.[10] Using a thermostatted column oven is critical for reproducibility.[4][10][11]

  • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to drift.[2] Always prepare fresh mobile phase and ensure accurate mixing, especially for gradient methods.[4]

  • Poor Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time instability.[4] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[7]

  • Pump Performance: Worn pump seals or malfunctioning check valves can cause inconsistent flow rates, leading to shifting retention times.[2][7]

Q5: My HPLC system is showing unusually high backpressure. What should I do?

A5: High backpressure is a serious issue that can damage the pump and column. It is most often caused by a blockage in the system.[1]

  • Locate the Blockage: Systematically isolate components to find the source. Start by disconnecting the column and running the pump. If the pressure drops, the blockage is in the column. If it remains high, the blockage is between the pump and the injector or in the connecting tubing.

  • Column Blockage: This can be caused by sample particulates or buffer precipitation.[1][2]

    • Solution: Filter all samples and mobile phases before use. If buffer precipitation is suspected (e.g., using high concentrations of phosphate (B84403) buffer with high organic content), flush the system with pure water (without buffer) before switching to organic solvents.[2] Try back-flushing the column at a low flow rate to dislodge particulates from the inlet frit.

  • Guard Column/In-line Filter: These components can become clogged over time.[1]

    • Solution: Replace the in-line filter or the guard column.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right column for separating acetylated diterpenoid glycosides?

A1: The choice of column is critical for achieving good resolution.

  • Reversed-Phase (RP) Columns: C18 columns are the most common starting point for separating moderately polar compounds like glycosides.[12] For better retention and selectivity of polar glycosides, a Hydro-RP column (like the Phenomenex Synergi Hydro-RP) can offer improved performance and resolution compared to standard C18 or NH2 columns.[13]

  • Amine (NH2) Columns: These have been traditionally used for separating steviol (B1681142) glycosides, often with an isocratic mobile phase of acetonitrile (B52724) and water.[14][15] However, they can suffer from poor retention of some related compounds and may have shorter lifetimes.[5]

Q2: What is the optimal mobile phase composition for these compounds?

A2: The mobile phase typically consists of a mixture of water and an organic solvent, usually acetonitrile or methanol.

  • Solvent Choice: Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol.

  • Gradient vs. Isocratic: Due to the structural similarity of many diterpenoid glycosides, a linear gradient elution is often superior to an isocratic method, providing greater resolution of minor constituents.[13]

  • Modifiers: Adding a small amount of acid, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase can significantly improve peak shape by suppressing the ionization of residual silanols on the column.[5][14]

Q3: How does temperature affect the separation of acetylated diterpenoid glycosides?

A3: Temperature is a powerful but often underutilized parameter for method optimization.[8]

  • Reduced Retention Time & Backpressure: Increasing the column temperature decreases the viscosity of the mobile phase.[9][11] This leads to lower system backpressure and allows for the use of higher flow rates, shortening analysis times.[8][11]

  • Altered Selectivity: Changing the temperature can alter the selectivity (the relative spacing of peaks), which can be used to resolve closely eluting compounds.[8] This effect is more pronounced for compounds with different chemical structures.

  • Improved Efficiency: Higher temperatures can improve the rate of mass transfer of the analyte between the mobile and stationary phases, leading to sharper, more efficient peaks.[8][9]

The relationship between these key parameters is illustrated below:

G cluster_params Adjustable HPLC Parameters cluster_effects Primary Chromatographic Effects MobilePhase Mobile Phase (Organic %, pH, Modifier) Retention Retention Time MobilePhase->Retention Strongly Affects Selectivity Selectivity (α) MobilePhase->Selectivity Strongly Affects Temperature Column Temperature Temperature->Retention Affects Temperature->Selectivity Can Alter Efficiency Efficiency (N) Temperature->Efficiency Improves Column Stationary Phase (Chemistry, Length) Column->Retention Column->Selectivity Column->Efficiency FlowRate Flow Rate FlowRate->Retention FlowRate->Efficiency Resolution GOAL: Improved Resolution Retention->Resolution Selectivity->Resolution Efficiency->Resolution

Caption: Key HPLC parameters and their influence on chromatographic resolution.

Experimental Protocols & Data

Protocol 1: Isocratic Method for Diterpene Glycosides

This method is adapted from a validated procedure for the analysis of stevioside (B1681144) and rebaudioside A.[14][15]

  • Column: NH2 (250 x 4.6 mm)[14]

  • Mobile Phase: A mixture of acetonitrile/water (80:20, v/v), with the pH adjusted to 5 with acetic acid.[14]

  • Flow Rate: 1.0 mL/min (suggested starting point, may require optimization).

  • Temperature: Ambient, but controlled temperature (e.g., 30-40°C) is recommended for better reproducibility.[10]

  • Detection: UV at 210 nm.[14]

  • Sample Preparation: Dried leaves are ground and extracted with 70% ethanol (B145695) in a 70°C water bath.[14] The extract is then filtered before injection.[14]

Protocol 2: Gradient RP-HPLC Method for Diterpene Glycosides

This method offers improved resolution and sensitivity for a wider range of glycosides compared to traditional isocratic methods.[13]

  • Column: Phenomenex Synergi Hydro-RP[13]

  • Mobile Phase:

    • Solvent A: Water with 0.01% Trifluoroacetic Acid (TFA)[5]

    • Solvent B: Acetonitrile with 0.01% Trifluoroacetic Acid (TFA)[5]

  • Gradient: A linear gradient should be optimized. A typical starting point could be 20-50% B over 30 minutes.

  • Flow Rate: 0.6 mL/min to 1.0 mL/min.[5]

  • Temperature: 40°C[11]

  • Detection: UV at 210 nm.

Data Summary: Parameter Effects on Diterpenoid Glycoside Separation

The following table summarizes the effects of key parameters based on published methods for steviol glycosides, which are structurally related to many acetylated diterpenoid glycosides.

ParameterCondition 1Condition 2Observed Effect on SeparationReference
Column Chemistry NH2 Column (Isocratic)Hydro-RP Column (Gradient)Hydro-RP provides greater sensitivity and resolution for minor constituents.
Mobile Phase Acetonitrile/Water (80:20)Acetonitrile/Water/TFAThe addition of TFA (0.01%) improves the resolution between stevioside and rebaudioside A.
Flow Rate 1.0 mL/min0.6 mL/minDecreasing the flow rate improves the resolution (R value increases).[5]
Temperature Ambient (~25°C)Elevated (40-50°C)Increased temperature generally reduces retention time and can improve peak efficiency.[8][11]

References

"troubleshooting poor solubility of 15,16-Di-O-acetyldarutoside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15,16-Di-O-acetyldarutoside.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound, due to its acetyl groups, is expected to have increased solubility in less polar organic solvents compared to its parent compound, darutoside (B600181). For initial attempts, we recommend using solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol. For biological experiments, co-solvent systems are often effective.

Based on the solubility of the parent compound, darutoside, the following solvents and solvent systems can be considered as a starting point. Note that sonication and gentle heating may aid dissolution.

Q2: My this compound solution appears cloudy or has precipitated after storage. What should I do?

A2: Cloudiness or precipitation upon storage can be due to several factors, including solvent evaporation, temperature changes, or compound degradation. First, try to redissolve the compound by gentle warming and sonication. If this is unsuccessful, it may indicate that the compound has exceeded its solubility limit in that specific solvent at the storage temperature. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in airtight vials to minimize solvent evaporation and degradation. It is also recommended to prepare fresh working solutions from a concentrated stock solution on the day of the experiment.

Q3: What is the stability of this compound in solution?

A3: Glycosides are generally stable under neutral conditions. However, acetylated compounds can be susceptible to deacetylation under strongly acidic or basic conditions. Therefore, it is recommended to use buffers in the physiological pH range (pH 6-8) for your experiments. Avoid prolonged exposure to harsh pH conditions to maintain the integrity of the acetyl groups. Stock solutions in anhydrous DMSO are generally stable for several weeks at -20°C.

Q4: Can I use sonication or heat to dissolve this compound?

A4: Yes, gentle sonication and warming (e.g., to 37°C) can be used to aid the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.

Q5: What are the known biological activities of darutoside and its derivatives?

A5: Darutoside, the parent compound of this compound, is known for its anti-inflammatory properties.[1][2] It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[2][3][4] Additionally, darutoside is reported to promote collagen synthesis and tissue regeneration, making it a compound of interest in dermatology and wound healing research.[5][6]

Data Presentation

Table 1: Solubility of Darutoside (Parent Compound)

Solvent/SystemConcentrationObservations
DMSO100 mg/mL (206.35 mM)Sonication needed.
EthanolSoluble-
MethanolSoluble-
PyridineSoluble-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.16 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.16 mM)Clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.16 mM)Clear solution.

Note: This data is for the parent compound, darutoside. The di-acetylated form is expected to have improved solubility in less polar organic solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C in a water bath can also be applied.

  • Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in airtight vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Mandatory Visualization

experimental_workflow cluster_preparation Stock Solution Preparation cluster_experiment Cell-Based Assay cluster_analysis Data Analysis weigh Weigh Compound add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve store Aliquot & Store at -80°C dissolve->store prepare_working Prepare Working Solution store->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Endpoint incubate->analyze data_collection Data Collection analyze->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Interpret Results statistical_analysis->results

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Darutoside Derivatives cluster_response Cellular Response LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Induces Transcription Darutoside This compound Darutoside->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by darutoside derivatives.

References

Technical Support Center: Optimization of 15,16-Di-O-acetyldarutoside Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 15,16-Di-O-acetyldarutoside. The following sections offer detailed protocols and solutions to common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process.

Problem Potential Cause Suggested Solution
Low Extraction Yield 1. Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant material to dissolve the target compound. 2. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 3. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to allow for complete diffusion of the compound.1. Enhance Disruption: Employ methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to facilitate cell wall breakdown.[1] 2. Solvent Optimization: Experiment with a range of solvent systems, such as different concentrations of aqueous ethanol (B145695) or methanol. 3. Parameter Adjustment: Systematically vary the extraction time and temperature to identify the optimal conditions. Be aware that excessively long extraction times can sometimes lead to the degradation of thermolabile components.[1]
Inconsistent Results Batch-to-Batch 1. Variability in Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvesting time. 2. Inconsistent Particle Size: A non-uniform particle size of the ground plant material can lead to variations in extraction efficiency. 3. Fluctuations in Experimental Conditions: Minor, unmonitored changes in temperature, time, or solvent concentration can impact yield.1. Standardize Plant Material: Whenever possible, use plant material from a single, well-characterized source. 2. Uniform Particle Size: Sieve the powdered plant material to ensure a consistent particle size distribution for each extraction. 3. Strict Parameter Control: Maintain rigorous control over all experimental parameters. Utilize calibrated equipment and document all settings for each run.
Co-extraction of Impurities 1. Low Solvent Selectivity: The chosen solvent system may be dissolving a wide range of other compounds along with this compound. 2. Inappropriate Extraction Method: Some extraction methods may be less selective than others.1. Modify Solvent Polarity: Adjust the polarity of your solvent system to more specifically target the compound of interest. 2. Multi-Step Extraction/Purification: Consider a sequential extraction with solvents of increasing polarity or incorporate a subsequent purification step like solid-phase extraction (SPE) or column chromatography to remove unwanted compounds.
Compound Degradation 1. Thermal Instability: The target compound may be sensitive to high temperatures used during extraction or solvent evaporation. 2. Extended Extraction Time: Prolonged exposure to certain conditions can lead to the breakdown of the compound.[1]1. Lower Temperature: Use lower extraction temperatures and employ a rotary evaporator at a reduced temperature for solvent removal. 2. Optimize Extraction Time: Determine the shortest extraction time that provides a satisfactory yield to minimize potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective extraction method for compounds like this compound?

A1: Ultrasound-assisted extraction (UAE) is a widely used and effective method for extracting plant secondary metabolites. It offers advantages such as shorter extraction times, increased efficiency, and simpler operation by using ultrasonic waves to disrupt cell walls and enhance solvent penetration.[1] Other methods to consider include maceration, Soxhlet extraction, and microwave-assisted extraction (MAE).

Q2: How do I select the optimal solvent for extraction?

A2: The choice of solvent is critical and depends on the polarity of this compound. Alcohols like ethanol and methanol, often in aqueous solutions, are common choices for extracting polar and semi-polar glycosides. It is advisable to conduct preliminary experiments with a range of solvent polarities to determine the most effective one for your specific compound.

Q3: What are the key parameters to optimize for maximizing extraction yield?

A3: The primary parameters to optimize are the solvent-to-solid ratio, solvent concentration, extraction time, and extraction temperature. A systematic approach, such as a response surface methodology (RSM), can be employed to efficiently determine the optimal combination of these factors.

Q4: How can I confirm the presence and purity of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the identification and quantification of specific compounds in a plant extract.[2] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a starting point for the extraction and can be optimized for your specific experimental needs.

Materials and Equipment:

  • Dried and powdered plant material containing this compound

  • Ethanol (analytical grade)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Weigh 1 gram of the powdered plant material and place it in a suitable flask.

  • Add the extraction solvent. A good starting point is a 1:50 solid-to-liquid ratio with 60% aqueous ethanol.[1]

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic frequency (e.g., 40 kHz), power (e.g., 100 W), and temperature (e.g., 60°C).

  • Begin the ultrasonication for a specified duration, for instance, 30 minutes.[1]

  • After extraction, centrifuge the mixture to separate the solid material from the supernatant.

  • Carefully collect the supernatant.

  • Concentrate the supernatant under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C).

  • Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis.

Data Presentation

The following table summarizes the impact of different extraction parameters on yield, based on general principles of natural product extraction. This data is illustrative and should be adapted based on experimental results for this compound.

Parameter Range Tested Effect on Yield Notes
Solid-to-Liquid Ratio 1:20 to 1:60 (g/mL)A higher ratio generally increases yield up to a certain point, after which the effect may plateau.A 1:50 ratio is often a good starting point.[1]
Ethanol Concentration 40% to 80% (v/v)Yield typically increases with concentration up to an optimal point, then may decrease as the solvent becomes too non-polar.An optimal concentration around 60% has been reported for similar compounds.[1]
Ultrasonication Time 10 to 50 minutesYield generally increases with time, but prolonged exposure can lead to degradation of the target compound.[1]A time of 30 minutes is a reasonable starting point.[1]
Extraction Temperature 40°C to 80°CHigher temperatures usually enhance extraction efficiency, but can also risk thermal degradation of the compound.A moderate temperature, such as 60-70°C, is often a good compromise.

Visualizations

experimental_workflow start Start: Powdered Plant Material extraction Ultrasound-Assisted Extraction (Solvent, Time, Temperature) start->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection concentration Solvent Evaporation (Rotary Evaporator) collection->concentration analysis HPLC/LC-MS Analysis concentration->analysis end End: Purified Compound/Quantification analysis->end

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_low_yield start Low Extraction Yield check_params Review Extraction Parameters (Time, Temp, Solvent) start->check_params optimize_solvent Optimize Solvent System (Polarity, Concentration) check_params->optimize_solvent Parameters Seem Suboptimal check_material Verify Plant Material Quality check_params->check_material Parameters Seem Optimal optimize_method Enhance Extraction Method (e.g., UAE, MAE) optimize_solvent->optimize_method final_protocol Refined Extraction Protocol optimize_method->final_protocol check_material->optimize_solvent Material is High Quality check_material->final_protocol Material Quality was the Issue

Caption: Troubleshooting decision tree for addressing low extraction yield.

References

Technical Support Center: Chromatography of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 15,16-Di-O-acetyldarutoside.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a broader second half.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian. Tailing peaks are problematic because they can lead to inaccurate peak integration and quantification, and they can reduce the resolution between closely eluting compounds.[1][2] This is particularly concerning when analyzing complex mixtures containing this compound.

Q2: What are the likely causes of peak tailing when analyzing this compound?

A: Peak tailing for a compound like this compound, a diterpenoid glycoside, can stem from several factors. These can be broadly categorized as chemical interactions with the stationary phase, issues with the mobile phase or sample, and problems with the HPLC instrument itself.[3][4][5] Given its structure, unwanted secondary interactions between the polar functional groups of the analyte and active sites on the column, such as residual silanol (B1196071) groups, are a likely cause.[4][5][6]

Q3: How can I quickly diagnose the cause of peak tailing in my chromatogram?

A: A useful first step is to observe which peaks are tailing.[1] If all peaks in the chromatogram, including the solvent peak, are tailing, it likely points to a physical issue with the system, such as a blocked column frit or problems with the flow path.[1][7] If only the peak for this compound or other polar analytes are tailing, the cause is more likely to be chemical in nature, suggesting secondary interactions with the column.[1][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues during the analysis of this compound.

Category 1: Method and Mobile Phase Issues

Question: My this compound peak is tailing. Could my mobile phase be the problem?

Answer: Yes, the mobile phase composition, particularly its pH and buffer strength, can significantly impact peak shape.[3][7]

  • Issue: Incorrect Mobile Phase pH. The pH of the mobile phase can influence the ionization of both your analyte and any residual silanol groups on the silica-based column. For a compound like this compound, which may have acidic or basic functional groups, operating at a pH close to its pKa can lead to poor peak shape.[6]

  • Issue: Inadequate Buffer Strength. A low buffer concentration may not be sufficient to maintain a consistent pH at the column surface, leading to secondary interactions.[3]

Table 1: Recommended Mobile Phase Adjustments

ParameterRecommendationRationale
pH For acidic compounds, adjust pH to be 2-3 units below the pKa. For basic compounds, adjust pH to be 2-3 units above the pKa.[3]To ensure the analyte is in a single ionic form.
Buffer Concentration 10-50 mM[3]To maintain a stable pH and minimize silanol interactions.[2]
Organic Modifier Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) by 5-10%.[3]To increase the elution strength of the mobile phase.
Experimental Protocol: Mobile Phase Optimization
  • Determine the pKa of this compound: If the pKa is unknown, perform a literature search or use computational tools to estimate it.

  • Prepare a series of mobile phases: Prepare mobile phases with varying pH values, bracketing the estimated pKa. Ensure the chosen buffer is soluble in the mobile phase and provides buffering capacity at the desired pH.

  • Equilibrate the column: For each new mobile phase, equilibrate the column for at least 10-15 column volumes.

  • Inject a standard of this compound: Analyze the peak shape for each mobile phase condition.

  • Adjust buffer strength: If peak tailing persists, prepare mobile phases with different buffer concentrations within the 10-50 mM range and repeat the analysis.

Category 2: Column and Stationary Phase Issues

Question: I've optimized my mobile phase, but the peak for this compound is still tailing. What should I check next?

Answer: The issue may lie with the column itself. Column degradation, contamination, or an inappropriate stationary phase can all contribute to peak tailing.[3]

  • Issue: Strong Interaction with Residual Silanols. Standard silica-based C18 columns can have exposed silanol groups that interact with polar analytes like diterpenoid glycosides, causing tailing.[4][5]

  • Issue: Column Contamination or Degradation. Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to active sites that cause tailing.[8]

  • Issue: Column Overload. Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[3][8]

Table 2: Column-Related Troubleshooting Strategies

StrategyRecommendationRationale
Use an End-Capped Column Switch to a column with end-capping, where residual silanol groups are chemically deactivated.[4]To minimize secondary polar interactions.
Employ a Guard Column Install a guard column before the analytical column.[9]To protect the analytical column from contaminants.
Column Washing Flush the column with a series of strong solvents.To remove strongly retained compounds.
Reduce Sample Load Dilute the sample or decrease the injection volume.[3]To avoid overloading the column.
Column Replacement If other solutions fail, the column may be irreversibly damaged and require replacement.[3]A fresh column will have optimal performance.
Experimental Protocol: Column Evaluation and Cleaning
  • Install a new column: If available, install a new column of the same type to determine if the original column has degraded.

  • Column Wash Procedure:

    • Disconnect the column from the detector.

    • Flush with 20-30 column volumes of a solvent series, for example:

      • Water (to remove buffers)

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Hexane (for highly non-polar contaminants, if compatible with the stationary phase)

      • Isopropanol

      • Mobile phase without buffer

    • Reconnect the column and equilibrate with the initial mobile phase.

  • Evaluate a different stationary phase: Consider a column with a different chemistry, such as a phenyl-hexyl or an embedded polar group phase, which may offer different selectivity and reduced interaction with polar analytes.

Visual Troubleshooting Guides

G start Peak Tailing Observed for This compound all_peaks_tail Do all peaks tail? start->all_peaks_tail only_analyte_tails Only analyte peak tails? all_peaks_tail->only_analyte_tails No physical_issue Likely Physical/Instrumental Issue all_peaks_tail->physical_issue Yes chemical_issue Likely Chemical Interaction only_analyte_tails->chemical_issue Yes check_frit Check for blocked column frit physical_issue->check_frit check_connections Inspect tubing and connections for dead volume physical_issue->check_connections optimize_mobile_phase Optimize Mobile Phase (pH, buffer strength) chemical_issue->optimize_mobile_phase evaluate_column Evaluate Column (age, chemistry, contamination) chemical_issue->evaluate_column sample_overload Check for Sample Overload (reduce concentration/volume) chemical_issue->sample_overload

Caption: Troubleshooting workflow for peak tailing.

G cluster_column Silica Stationary Phase C18 Chains C18 Chains Silanol Group (Si-OH) Silanol Group (Si-OH) interaction Secondary Interaction (Peak Tailing) Silanol Group (Si-OH)->interaction analyte This compound Polar Functional Group analyte:f1->Silanol Group (Si-OH) H-Bonding/ Ionic Interaction

Caption: Analyte interaction with active sites on the stationary phase.

References

"minimizing degradation of 15,16-Di-O-acetyldarutoside during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 15,16-Di-O-acetyldarutoside during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound, a diterpenoid glycoside with acetyl esters, are exposure to suboptimal temperatures, humidity levels, pH, light, and oxygen.[1] These factors can induce hydrolysis of the acetyl and glycosidic bonds, as well as oxidation of the diterpenoid structure.

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: For long-term stability, this compound should be stored as a lyophilized (freeze-dried) powder in a tightly sealed, airtight container to minimize exposure to moisture and oxygen. The container should be stored in a dark environment at a low temperature, preferably at -20°C or -80°C.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are more susceptible to degradation than the solid form. If storage in solution is necessary, prepare fresh solutions for immediate use whenever possible. For short-term storage, use an appropriate solvent (e.g., DMSO, ethanol) and store in a tightly capped vial at -20°C or -80°C. Minimize headspace in the vial to reduce oxygen exposure. Avoid repeated freeze-thaw cycles.

Q4: What are the potential degradation products of this compound?

A4: The potential degradation products include compounds resulting from the hydrolysis of the acetyl groups, leading to mono-O-acetyldarutoside and darutoside (B600181). Further hydrolysis of the glycosidic bond can yield the aglycone, darutigenol, and the corresponding sugar moiety. Oxidation of the diterpenoid backbone may also occur.

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[2] This method allows for the separation and quantification of the intact compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results
Possible Cause Troubleshooting Step Preventative Measure
Degradation due to improper storage Analyze an aliquot of your sample using a validated HPLC method to check for the presence of degradation products.Store the compound as a lyophilized powder at -20°C or lower in a dark, airtight container.
Repeated freeze-thaw cycles of solutions Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.Aliquot stock solutions upon preparation and store them at -80°C.
Hydrolysis in aqueous buffers Prepare aqueous solutions immediately before use. If storage is unavoidable, perform a stability study in your specific buffer to determine the degradation rate.Use a minimally reactive buffer system and maintain a neutral pH if possible.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Step Preventative Measure
Hydrolysis of acetyl groups Compare the retention times of the unknown peaks with those of darutoside and mono-acetylated standards, if available. Use LC-MS to identify the molecular weights of the unknown peaks.Maintain storage conditions at low temperature and humidity. For solutions, use aprotic solvents where possible.
Hydrolysis of the glycosidic bond Look for a peak corresponding to the aglycone, darutigenol. LC-MS analysis can confirm the identity of this degradation product.Avoid acidic or basic conditions and high temperatures during sample preparation and storage.
Oxidative degradation Use antioxidants in your solutions if compatible with your experimental setup.Store the compound under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from methods used for the analysis of the parent compound, darutoside.[2]

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., SunFire-C18, 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile (B52724) (A) and water (containing 0.1% formic acid) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to a range of 1-20 µg/mL.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Analysis: Inject the standards and samples. Monitor the peak area of this compound and any new peaks that appear over time.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[3][4][5]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at room temperature for 2 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

Analyze all stressed samples using the stability-indicating HPLC method to identify and quantify the degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light Condition Container Estimated Shelf-Life
Lyophilized Powder-20°C to -80°CInert Gas (e.g., Argon)DarkAirtight, amber glass vial> 24 months
In Solution (Aprotic Solvent)-80°CMinimal HeadspaceDarkTightly sealed vialWeeks to months (stability testing recommended)
In Solution (Aqueous Buffer)2-8°CN/ADarkTightly sealed vialHours to days (prepare fresh)

Table 2: Summary of Forced Degradation Conditions and Expected Primary Degradants

Stress Condition Reagent/Condition Expected Primary Degradation Pathway Potential Primary Degradants
Acidic0.1 M HCl, 60°CHydrolysis of acetyl esters and glycosidic bond15-O-acetyldarutoside, 16-O-acetyldarutoside, Darutoside, Darutigenol
Basic0.1 M NaOH, RTSaponification of acetyl estersDarutoside
Oxidative3% H₂O₂, RTOxidation of the diterpenoid backboneOxidized derivatives
Thermal70°C (solid)General decompositionVarious degradation products
PhotolyticICH Q1B light sourcePhotochemical degradationVarious degradation products

Visualizations

degradation_pathway This compound This compound 15-O-acetyldarutoside 15-O-acetyldarutoside This compound->15-O-acetyldarutoside Hydrolysis 16-O-acetyldarutoside 16-O-acetyldarutoside This compound->16-O-acetyldarutoside Hydrolysis Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Darutoside Darutoside 15-O-acetyldarutoside->Darutoside Hydrolysis 16-O-acetyldarutoside->Darutoside Hydrolysis Darutigenol Darutigenol Darutoside->Darutigenol Hydrolysis Sugar Moiety Sugar Moiety Darutoside->Sugar Moiety Hydrolysis experimental_workflow cluster_storage Storage cluster_experiment Experimentation cluster_analysis Stability Analysis Solid Compound Solid Compound Solution Solution Solid Compound->Solution Dissolution Experimental Use Experimental Use Solution->Experimental Use HPLC Analysis HPLC Analysis Experimental Use->HPLC Analysis Monitor Stability LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Identify Degradants Data Interpretation Data Interpretation LC-MS Analysis->Data Interpretation troubleshooting_logic node_q node_q start Inconsistent Results? q1 Improper Storage? start->q1 q2 Freeze-Thaw Cycles? q1->q2 No a1 Check Storage Conditions (-20°C, dark, airtight) q1->a1 Yes q3 New Peaks in HPLC? q2->q3 No a2 Aliquot Stock Solutions q2->a2 Yes a3 Perform Forced Degradation & LC-MS Identification q3->a3 Yes

References

Technical Support Center: Overcoming Matrix Effects in MS Analysis of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry (MS) analysis of 15,16-Di-O-acetyldarutoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, lipids, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression or enhancement.[2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method, resulting in unreliable quantification.[3][4]

Q2: My signal for this compound is inconsistent and lower than expected. Could this be due to matrix effects?

A2: Yes, inconsistent and suppressed signals are classic indicators of matrix effects.[5] Co-eluting matrix components can compete with this compound for ionization, reducing its signal intensity. This is a common challenge, particularly when analyzing complex biological samples like plasma or tissue extracts.[6]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A standard method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a solution prepared with blank matrix extract (spiked after extraction) to the peak area in a neat solvent solution at the same concentration. A significant difference between the two indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[6]

Q4: What are the most effective strategies to eliminate or minimize matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can effectively remove interfering matrix components before LC-MS analysis.[1][7]

  • Chromatographic Separation: Improving the chromatographic method to separate this compound from co-eluting matrix components is crucial.[1]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[8][9]

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.[1][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity and poor sensitivity Ion suppression due to co-eluting matrix components.1. Implement a more rigorous sample cleanup procedure (e.g., switch from PPT to SPE).[10] 2. Optimize chromatographic conditions to better separate the analyte from interferences.[1]
High variability in replicate injections Inconsistent matrix effects between samples.1. Utilize a stable isotope-labeled internal standard for reliable normalization.[8] 2. Ensure consistent sample preparation across all samples.
Non-linear calibration curve Matrix effects varying with analyte concentration.1. Prepare calibration standards using matrix-matched blanks.[1] 2. Dilute samples to reduce the overall matrix load.[3]
Peak shape distortion (e.g., fronting or tailing) High concentration of matrix components overloading the column or interfering with ionization.1. Dilute the sample extract before injection.[3] 2. Optimize the mobile phase composition and gradient to improve peak shape.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Prepare two sets of solutions:

    • Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established sample preparation protocol. Spike the same concentration of this compound into the final extracted blank matrix.

  • Analyze both sets of solutions using the developed LC-MS method.

  • Calculate the matrix effect by comparing the peak areas obtained from Set B to Set A.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
  • Select an appropriate SPE cartridge: A reverse-phase C18 cartridge is a good starting point for a moderately polar compound like a glycoside.

  • Condition the cartridge: Wash with methanol (B129727) followed by equilibration with water.

  • Load the sample: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Wash the cartridge: Use a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte: Elute this compound using a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables present representative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving the recovery of this compound.

Table 1: Comparison of Matrix Effects for Different Sample Preparation Methods

Sample Preparation MethodMatrix Effect (%)
Protein Precipitation (PPT)45% (Suppression)
Liquid-Liquid Extraction (LLE)78% (Suppression)
Solid-Phase Extraction (SPE)95% (Minimal Effect)

Table 2: Analyte Recovery for Different Sample Preparation Methods

Sample Preparation MethodRecovery (%)
Protein Precipitation (PPT)92%
Liquid-Liquid Extraction (LLE)85%
Solid-Phase Extraction (SPE)98%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Mitigation Sample Biological Sample Cleanup Sample Cleanup (PPT, LLE, or SPE) Sample->Cleanup Extract Cleaned Extract Cleanup->Extract LC LC Separation Extract->LC MS MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Correction Correction using Internal Standard Data->Correction ME_Eval Matrix Effect Evaluation Quant->ME_Eval ME_Eval->Cleanup Optimize Correction->Quant mitigation_strategies cluster_pre_analysis Pre-Analytical Solutions cluster_analytical Analytical Solutions ME Matrix Effects (Ion Suppression/Enhancement) SP Advanced Sample Prep (e.g., SPE) ME->SP Chroma Chromatographic Optimization ME->Chroma Dilution Sample Dilution ME->Dilution IS Stable Isotope-Labeled Internal Standard ME->IS Compensation MMC Matrix-Matched Calibration ME->MMC Compensation

References

Technical Support Center: Semi-synthesis of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the semi-synthesis of 15,16-Di-O-acetyldarutoside. The following information is based on general principles of selective acylation of polyhydroxylated natural products and may require further optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the semi-synthesis of this compound?

The primary challenges in the acetylation of darutoside (B600181), a polyhydroxylated natural product, include:

  • Regioselectivity: Achieving selective acetylation at the C-15 and C-16 hydroxyl groups without affecting other hydroxyl groups.

  • Low Yield: Competing side reactions and incomplete conversion can lead to lower than expected yields.

  • Purification: The separation of the desired di-acetylated product from unreacted starting material, mono-acetylated intermediates, and other acetylated isomers can be complex.

  • Stability: The acetylated product may be susceptible to hydrolysis or acyl migration under certain conditions.

Q2: Which acetylating agents are recommended for this synthesis?

Acetic anhydride (B1165640) is a common and cost-effective acetylating agent. For improved selectivity, vinyl acetate (B1210297) in the presence of a suitable catalyst can be employed. The choice of reagent may depend on the desired reaction conditions and the scale of the synthesis.

Q3: What role do catalysts play in this reaction?

Catalysts are crucial for activating the acetylating agent and can influence the regioselectivity of the reaction. Common catalysts for acylation include:

  • Bases: Pyridine (B92270) or 4-(Dimethylamino)pyridine (DMAP) are frequently used to catalyze acylation reactions with acetic anhydride.

  • Enzymes: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can offer high regioselectivity under mild reaction conditions.

  • Metal Salts: Lewis acids like copper(II) triflate or other metal salts can catalyze acylation, sometimes with high selectivity.

Q4: What purification techniques are most effective for isolating this compound?

A combination of chromatographic techniques is typically employed for the purification of acetylated natural products. These may include:

  • Silica (B1680970) Gel Column Chromatography: A standard method for separating compounds with different polarities. A gradient elution system with solvents like hexane (B92381) and ethyl acetate is often used.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for separating closely related isomers.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive reagents or catalyst.- Use fresh acetic anhydride and ensure the catalyst (e.g., DMAP) is not degraded.- If using an enzyme, verify its activity.
Inappropriate reaction temperature.- For standard chemical acetylation, reactions are often run at room temperature or slightly elevated temperatures. Optimize the temperature for your specific conditions.- Enzymatic reactions have optimal temperature ranges; consult the enzyme's technical data sheet.
Insufficient reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
Formation of Multiple Products (Low Selectivity) Over-acetylation due to harsh reaction conditions.- Reduce the amount of acetylating agent and catalyst.- Lower the reaction temperature and shorten the reaction time.
Non-selective catalyst.- Consider using a more selective catalyst system, such as an enzyme (e.g., CALB).- Explore different solvents, as they can influence selectivity.
Product Degradation (Hydrolysis) Presence of water during reaction or workup.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Neutralize the reaction mixture promptly during workup to avoid acidic or basic conditions that can promote hydrolysis.
Difficulty in Purifying the Product Co-elution of isomers or impurities.- Optimize the solvent system for column chromatography to improve separation.- Consider using a different stationary phase for chromatography (e.g., alumina (B75360) or a bonded phase).- Employ preparative HPLC for challenging separations.

Experimental Protocols

The following are generalized protocols and should be optimized for your specific laboratory conditions.

Protocol 1: Chemical Acetylation using Acetic Anhydride and DMAP
  • Dissolve Darutoside: Dissolve darutoside (1 equivalent) in anhydrous pyridine or a mixture of anhydrous dichloromethane (B109758) and pyridine.

  • Add Catalyst: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents) to the solution.

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Acetylating Agent: Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Quench Reaction: Once the reaction is complete, cool the mixture to 0 °C and slowly add cold water or a saturated aqueous solution of sodium bicarbonate to quench the excess acetic anhydride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Protocol 2: Enzymatic Acetylation using Vinyl Acetate and Lipase
  • Dissolve Substrate: Dissolve darutoside (1 equivalent) in a suitable organic solvent (e.g., tert-butyl methyl ether or acetone).

  • Add Acetylating Agent: Add vinyl acetate (excess, e.g., 5-10 equivalents) as the acyl donor.

  • Add Enzyme: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B). The amount of enzyme will need to be optimized.

  • Reaction: Shake the mixture at a controlled temperature (e.g., 30-50 °C) for 24-72 hours. Monitor the reaction progress by TLC or HPLC.

  • Enzyme Removal: After the reaction, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Acylation Reaction cluster_workup Workup & Purification cluster_product Final Product Darutoside Darutoside Reaction Acetylation (Chemical or Enzymatic) Darutoside->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the semi-synthesis of this compound.

troubleshooting_logic Start Low Yield of Desired Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Reagents Verify Reagent/Catalyst Activity Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Start->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (TLC/HPLC/MS) Optimize_Conditions->Analyze_Byproducts Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Side_Reactions Significant Side Reactions? Analyze_Byproducts->Side_Reactions Purification_Issue Purification Difficulty? Analyze_Byproducts->Purification_Issue Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Change_Catalyst Change Catalyst/Solvent for Selectivity Side_Reactions->Change_Catalyst Yes Optimize_Chroma Optimize Chromatography Conditions Purification_Issue->Optimize_Chroma Yes

Caption: A decision tree for troubleshooting low yield in the acylation of darutoside.

Technical Support Center: Refining Purification Protocols for 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 15,16-Di-O-acetyldarutoside, an ent-pimarane diterpenoid isolated from plants of the Sigesbeckia genus, such as Sigesbeckia orientalis and Sigesbeckia glabrescens.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its molecular information?

A1: this compound is an ent-pimarane diterpenoid glycoside.[1] Its molecular formula is C30H48O10, and it has a molecular weight of 568 g/mol .[3]

Q2: From which natural sources is this compound typically isolated?

A2: This compound is primarily isolated from the aerial parts of plants belonging to the Sigesbeckia genus, including Sigesbeckia orientalis and Sigesbeckia glabrescens.[1][2]

Q3: What type of extraction solvent is typically used to obtain a crude extract containing this compound?

A3: An ethanol/water mixture is a common solvent system for extracting diterpenoids from Sigesbeckia orientalis leaves.[3] Ethanol extracts have also been reported for the isolation of this compound.[1]

Q4: What are the general steps for purifying diterpenoids like this compound?

A4: The purification of diterpenoids from plant extracts typically involves several chromatographic steps. A general workflow includes initial extraction, followed by preliminary separation using techniques like column chromatography with silica (B1680970) gel or other resins. Final purification is often achieved using high-performance liquid chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of Target Compound in the Crude Extract
  • Question: I am getting a very low yield of this compound in my initial extract. What could be the cause?

  • Answer:

    • Improper Solvent Choice: Ensure you are using an appropriate solvent system. An ethanol/water mixture has been shown to be effective for extracting diterpenoids from Sigesbeckia species.[3] The polarity of the solvent is crucial for efficient extraction.

    • Insufficient Extraction Time or Temperature: The extraction process may be too short or the temperature too low. For reflux extraction of Sigesbeckia orientalis leaves, a plant/solvent ratio of 10% (w/w) in EtOH/H2O 40/60% (w/w) at 50°C for 1 hour has been reported.[3]

    • Plant Material Quality: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvest time.

Issue 2: Co-elution of Impurities during Column Chromatography
  • Question: During my silica gel column chromatography step, several compounds are eluting with my target fraction, making it difficult to isolate this compound. How can I improve the separation?

  • Answer:

    • Solvent Gradient Optimization: A gradual and shallow solvent gradient is often more effective than a steep one for separating structurally similar compounds. Experiment with different solvent systems of varying polarities.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as C18 reversed-phase silica gel or employing techniques like high-speed counter-current chromatography (HSCCC), which can be advantageous for separating natural products.[4]

    • Fraction Monitoring: Ensure you are using a sensitive and appropriate method to monitor your fractions, such as thin-layer chromatography (TLC) or analytical HPLC, to accurately identify the fractions containing the target compound.

Issue 3: Poor Resolution in Preparative HPLC
  • Question: I am having trouble achieving baseline separation of this compound from a closely eluting impurity during my preparative HPLC run. What can I do?

  • Answer:

    • Optimize Mobile Phase: Fine-tune the mobile phase composition. For C18 columns, adjusting the ratio of acetonitrile (B52724) or methanol (B129727) to water can significantly impact resolution. The addition of a small percentage of acid (e.g., formic acid or acetic acid) can also improve peak shape.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Column Selection: Consider using a column with a different stationary phase or a smaller particle size for higher efficiency.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC30H48O10[3]
Molecular Weight568 g/mol [3]
Compound Typeent-pimarane diterpenoid glycoside[1]
Natural SourceSigesbeckia orientalis, Sigesbeckia glabrescens[1][2]

Experimental Protocols

Protocol 1: General Extraction of Diterpenoids from Sigesbeckia Species
  • Plant Material Preparation: Air-dry the aerial parts of the Sigesbeckia plant and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with a 40:60 (w/w) ethanol/water solution at a 1:10 plant-to-solvent ratio.[3]

  • Reflux: Heat the mixture under reflux at 50°C for 1 hour.[3]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure to obtain the crude extract.

Protocol 2: General Column Chromatography for Initial Purification
  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC or analytical HPLC to identify those containing this compound.

Protocol 3: General Preparative HPLC for Final Purification
  • Column: Use a C18 reversed-phase preparative HPLC column.

  • Mobile Phase: A gradient of methanol and water is a common mobile phase for separating diterpenoids.

  • Injection: Dissolve the partially purified fraction in the mobile phase and inject it into the HPLC system.

  • Detection and Collection: Use a UV detector to monitor the elution profile and collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

Visualizations

experimental_workflow start Start: Dried Sigesbeckia Plant Material extraction Extraction (Ethanol/Water) start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & Monitoring (TLC/HPLC) column_chromatography->fraction_collection partially_purified Partially Purified Fraction fraction_collection->partially_purified prep_hplc Preparative HPLC (C18) partially_purified->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound end End pure_compound->end

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield in Crude Extract start->low_yield co_elution Co-elution in Column Chromatography start->co_elution poor_hplc_res Poor HPLC Resolution start->poor_hplc_res check_solvent Verify Extraction Solvent & Conditions low_yield->check_solvent optimize_gradient Optimize Solvent Gradient co_elution->optimize_gradient alt_stationary_phase Consider Alternative Stationary Phase co_elution->alt_stationary_phase optimize_mobile_phase Optimize HPLC Mobile Phase poor_hplc_res->optimize_mobile_phase adjust_flow_rate Adjust HPLC Flow Rate poor_hplc_res->adjust_flow_rate change_column Change HPLC Column poor_hplc_res->change_column

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

Unraveling the Anti-Inflammatory Potential of Darutoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the anti-inflammatory activity between 15,16-Di-O-acetyldarutoside and its parent compound, darutoside (B600181), is not feasible at this time due to a lack of available scientific literature on this compound. Extensive searches of scientific databases did not yield any studies investigating the anti-inflammatory effects of this acetylated derivative.

However, a substantial body of research exists elucidating the anti-inflammatory properties of darutoside, a natural diterpenoid found in Siegesbeckia orientalis. This guide provides a comprehensive overview of the known anti-inflammatory activity of darutoside, including its mechanism of action, supporting experimental data, and detailed protocols.

Darutoside: A Profile of Anti-Inflammatory Action

Darutoside has demonstrated significant anti-inflammatory effects in various preclinical models. Its primary mechanism of action involves the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Mechanism of Action:

Research indicates that darutoside exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][2] This pathway is a cornerstone of the inflammatory response, and its inhibition leads to a downstream reduction in the production of numerous pro-inflammatory cytokines and enzymes.

Specifically, darutoside has been shown to suppress the expression of:

  • Pro-inflammatory Cytokines: Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[3]

  • Inflammatory Enzymes: Cyclooxygenase-2 (COX-2).

By inhibiting these key inflammatory players, darutoside helps to alleviate the inflammatory cascade.

Quantitative Data on Anti-Inflammatory Effects of Darutoside

The following table summarizes the quantitative data from a study investigating the effects of darutoside in a rat model of acute gouty arthritis.

Inflammatory MarkerModel Group (MOD)Darutoside Group (DAR)Percentage Reduction
IL-8 (pg/mL) 158.32 ± 11.25110.14 ± 9.8730.43%
TNF-α (pg/mL) 215.47 ± 15.33148.21 ± 12.5431.22%
IL-1β (pg/mL) 189.78 ± 13.67125.43 ± 10.9833.91%
NF-κB (ng/L) 3.25 ± 0.282.11 ± 0.1935.08%

Data extracted from a study on acute gouty arthritis in rats. The model group represents the disease state without treatment.[3]

Experimental Protocols

In Vivo Model of Acute Gouty Arthritis

A common method to assess the anti-inflammatory activity of compounds like darutoside is through an in vivo model of gouty arthritis.

Protocol:

  • Animal Model: Male Wistar rats are typically used for this model.

  • Induction of Gouty Arthritis: A solution of monosodium urate (MSU) crystals is injected into the ankle joint of the rats to induce an inflammatory response mimicking gout.

  • Treatment: The experimental group receives oral administration of darutoside at a specified dosage (e.g., 50 mg/kg) for a defined period. A control group receives a vehicle solution.

  • Assessment of Inflammation:

    • Joint Swelling: The degree of swelling in the ankle joint is measured at regular intervals.

    • Biochemical Analysis: At the end of the study period, blood samples are collected. Serum levels of inflammatory markers such as IL-8, TNF-α, IL-1β, and NF-κB are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription Darutoside Darutoside Darutoside->IKK Inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of Darutoside.

G cluster_workflow Experimental Workflow: In Vivo Anti-Inflammatory Assay Induction Induction of Inflammation (e.g., LPS in RAW 264.7 cells) Treatment Treatment with Darutoside Induction->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement of Inflammatory Markers (e.g., NO, TNF-α, IL-6) Incubation->Measurement Analysis Data Analysis Measurement->Analysis

Caption: A generalized experimental workflow for in vitro anti-inflammatory assays.

References

Comparative Guide to Analytical Methods for 15,16-Di-O-acetyldarutoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) Method for Darutoside (B600181)

A foundational approach for the analysis of 15,16-Di-O-acetyldarutoside is to adapt and validate a method based on the analysis of its parent compound, darutoside. A simple, precise High-Performance Liquid Chromatography (HPLC) method with photodiode array (PDA) detection has been developed for the quantification of darutoside isolated from Siegesbeckia orientalis L.[1].

Experimental Protocol:

  • Instrumentation: Agilent 1100 series HPLC with a Binary pump, autosampler, and PDA detector, controlled by Chemstation software[1].

  • Column: Licosphire NH2, 250×4.6mm (5µm)[1].

  • Mobile Phase: An isocratic system of 10% water and 90% acetonitrile, with the pH adjusted to 3.2 using 0.1% trifluoroacetic acid. The mobile phase should be filtered through a 0.45µm filter[1].

  • Flow Rate: 1.0 ml/min[1].

  • Detection: PDA detector at λmax 210 nm[1].

  • Run Time: 12 minutes[1].

Data Presentation: Validation Parameters for Darutoside HPLC Method

The following table summarizes the validation parameters for the referenced darutoside HPLC method. These parameters provide a benchmark for the validation of a method for this compound.

Validation ParameterResult for DarutosideGeneral Acceptance Criteria (ICH)
**Linearity (R²) **0.9919[1]R² ≥ 0.99
Retention Time (min) 6.2[1]Consistent retention time
Accuracy (% Recovery) Not explicitly statedTypically 80-120%
Precision (%RSD) Not explicitly statedRepeatability: RSD ≤ 2%
Specificity Good separation of the peak[1]No interfering peaks at the analyte's retention time
Limit of Detection (LOD) Not explicitly statedSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Not explicitly statedSignal-to-noise ratio of 10:1

Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)

An alternative and complementary technique for the analysis of darutoside and its derivatives is High-Performance Thin-Layer Chromatography (HPTLC), which can be coupled with mass spectrometry (MS) for identification.

Experimental Protocol (HPTLC-ESI-MS and HPTLC-Fluorescence for Darutoside and its Acetylated Derivatives):

A study on Sigesbeckia orientalis leaves extracts utilized HPTLC for the identification and quantification of darutoside, 15- or 16-O-acetyldarutoside, and this compound[2].

  • Sample Preparation: Dried leaves of Sigesbeckia orientalis were extracted with a 40/60% (w/w) ethanol/water mixture[2].

  • HPTLC Plate: Not explicitly stated.

  • Derivatization: Primulin reagent was used for fluorescence detection, and Molisch's reagent was used to reveal sugars[2].

  • Detection: UV at 366 nm for fluorescence detection[2].

  • Identification: Confirmed by identical Rf values and mass spectrometry (MS) data. For this compound, the negative ion mode MS spectra showed ions at m/z 567 [M-H]⁻ and m/z 525 [M-H-CH₃CO]⁻[2].

Comparison of HPLC and HPTLC Methods

FeatureHPLC-PDAHPTLC-Fluorescence/MS
Principle Column chromatographyPlanar chromatography
Primary Use Quantitative analysisIdentification and quantification
Sensitivity GoodCan be very sensitive, especially with fluorescence
Specificity Good, based on retention time and UV spectrumHigh, especially when coupled with MS
Throughput Sequential analysis of samplesMultiple samples can be run simultaneously
Cost Higher initial instrument costLower initial instrument cost

Method Validation Workflow

The validation of any analytical method is crucial to ensure its accuracy, precision, and reliability. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_0 Method Development & Planning cluster_1 Validation Experiments cluster_2 Data Analysis & Reporting A Define Analytical Target Profile B Select Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Develop & Optimize Method B->C D Define Validation Protocol & Acceptance Criteria C->D E Specificity / Selectivity D->E Execute Protocol F Linearity & Range D->F G Accuracy (% Recovery) D->G H Precision (Repeatability & Intermediate) D->H I Limit of Detection (LOD) D->I J Limit of Quantitation (LOQ) D->J K Robustness D->K L Analyze Data & Compare with Criteria E->L F->L G->L H->L I->L J->L K->L M Document Results in Validation Report L->M N Implement Validated Method for Routine Use M->N

Caption: A typical workflow for the validation of an HPLC method.

Logical Relationship of Validation Parameters

The various parameters of method validation are interconnected and collectively establish the reliability of the method.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Range->Accuracy Range->Precision LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of HPLC method validation parameters.

Other Alternative Analytical Methods for Diterpenoids

While HPLC is a dominant technique, other methods can be employed for the analysis of diterpenoids, including this compound. The choice of method depends on the specific research question, available instrumentation, and the complexity of the sample matrix.

  • Gas Chromatography (GC): Often requires derivatization to increase the volatility of the diterpenoids.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC that uses supercritical CO2 as the mobile phase.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and short analysis times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation but can also be used for quantitative analysis (qNMR).

The development and validation of a robust analytical method for this compound are critical for its study in various scientific contexts. By leveraging existing knowledge on related compounds and following systematic validation protocols, researchers can ensure the generation of high-quality, reliable data.

References

Unraveling the Bioactivity of Darutoside and its Potential Acetylated Derivatives in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the anti-inflammatory and regenerative properties of darutoside (B600181), with a perspective on the potential implications of acetylation.

Introduction

Darutoside, a diterpenoid glycoside isolated from Siegesbeckia orientalis, has garnered significant attention for its potent anti-inflammatory and tissue-regenerating properties.[1][2][3][4] While direct experimental data on 15,16-Di-O-acetyldarutoside is not publicly available, this guide provides a comprehensive cross-validation of darutoside's activity in various cell lines based on existing literature. Furthermore, we explore the potential impact of acetylation on its biological function, offering a predictive insight for researchers in drug discovery and development.

The primary mechanism of darutoside's anti-inflammatory action involves the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] These pathways are central to the inflammatory response, and their inhibition by darutoside leads to a downstream reduction in pro-inflammatory mediators.

Quantitative Analysis of Darutoside Activity

The following table summarizes the quantitative data on the bioactivity of darutoside from in vitro and in vivo studies.

Cell Line/ModelTreatmentConcentrationObserved EffectReference
RAW264.7 MacrophagesDarutoside + LPSNot specifiedInhibition of LPS-induced polarization and pro-inflammatory cytokine expression.[3]
Acute Gouty Arthritis Rat ModelDarutosideNot specifiedMarked reduction in serum IL-8, TNF-α, IL-1β, and NF-κB. Significant increase in serum IL-10.[5]

Experimental Protocols

A detailed understanding of the experimental setup is crucial for the replication and validation of scientific findings. Below are the methodologies employed in key studies on darutoside.

In vitro Macrophage Polarization Assay

  • Cell Line: RAW264.7 murine macrophages.

  • Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory phenotype. Co-treatment with darutoside is performed to assess its inhibitory effects.

  • Analysis:

    • Macrophage Polarization: The expression of macrophage polarization markers is analyzed using techniques such as immunofluorescence staining for iNOS (pro-inflammatory marker).

    • Cytokine Expression: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The mRNA expression of these cytokines is measured by quantitative real-time PCR (qRT-PCR).

    • Signaling Pathway Analysis: The activation of the NF-κB signaling pathway is assessed by measuring the phosphorylation and nuclear translocation of key proteins like p65 using Western blotting and immunofluorescence microscopy.

In vivo Acute Gouty Arthritis Model

  • Animal Model: Acute gouty arthritis is induced in rats.

  • Treatment: Darutoside is administered to the model rats.

  • Analysis:

    • Serum Biomarkers: Blood samples are collected to measure the serum levels of inflammatory cytokines (IL-8, TNF-α, IL-1β, IL-10) and other relevant biomarkers using ELISA.

    • Metabolomics: Serum metabolites are analyzed using liquid chromatography-mass spectrometry (LC/MS) to identify metabolic pathways affected by darutoside treatment.[5]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of darutoside are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Darutoside_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_Genes activates Darutoside Darutoside Darutoside->MAPK inhibits Darutoside->IKK inhibits

Caption: Darutoside inhibits the NF-κB and MAPK signaling pathways.

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW264.7) Stimulation Stimulation with LPS Cell_Culture->Stimulation Treatment Treatment with Darutoside Stimulation->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis Incubation->Analysis Cytokine_Assay Cytokine Measurement (ELISA, qRT-PCR) Analysis->Cytokine_Assay Western_Blot Protein Analysis (Western Blot) Analysis->Western_Blot Microscopy Imaging (Immunofluorescence) Analysis->Microscopy

Caption: General experimental workflow for in vitro analysis.

Potential Effects of Acetylation: A Hypothesis

While no direct studies on this compound are available, the acetylation of natural compounds like flavonoids and terpenoids can significantly alter their biological activities.[6][7][8][9] Acetylation generally increases the lipophilicity of a molecule. This chemical modification can lead to:

  • Enhanced Cell Membrane Permeability: Increased lipophilicity may facilitate easier passage through cell membranes, potentially leading to higher intracellular concentrations and enhanced bioactivity.

  • Altered Receptor Binding: The addition of acetyl groups can change the molecule's three-dimensional structure, which may affect its binding affinity to target proteins and receptors, thereby modulating its efficacy.

  • Modified Metabolic Stability: Acetylation can protect hydroxyl groups from rapid metabolism, potentially prolonging the compound's half-life and duration of action.

Based on these general principles, it is plausible that this compound could exhibit either enhanced or altered anti-inflammatory and regenerative properties compared to its parent compound, darutoside. However, this remains a hypothesis that requires experimental validation.

Darutoside demonstrates significant anti-inflammatory and regenerative potential, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The available data from in vitro and in vivo models provide a strong foundation for its further investigation as a therapeutic agent. Although specific data on this compound is lacking, the principles of medicinal chemistry suggest that its acetylated form could possess modified, and potentially enhanced, biological activities. Future research should focus on the synthesis and biological evaluation of acetylated darutoside derivatives to fully elucidate their therapeutic potential.

References

A Comparative Guide to 15,16-Di-O-acetyldarutoside and Other Anti-Inflammatory Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of 15,16-Di-O-acetyldarutoside and other prominent anti-inflammatory diterpenoids. Due to the limited specific experimental data on this compound, this comparison utilizes data available for its parent compound, darutoside (B600181), as a proxy and contrasts it with the well-researched diterpenoids: triptolide, carnosol, andrographolide (B1667393), and stevioside (B1681144). The guide focuses on their mechanisms of action, presents available quantitative data on their efficacy, and provides detailed experimental protocols for key assays.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for the selected diterpenoids on the inhibition of key inflammatory mediators. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the inflammatory response by 50%. All data is derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells to induce an inflammatory response.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM)Reference
DarutosideData not available
TriptolideNot specified, but potent inhibition observed at nanomolar concentrations
Carnosol9.4
Andrographolide17.4 ± 1.1[1][2]

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CompoundIC50 for TNF-αIC50 for IL-6Reference
DarutosideData not availableData not available
Triptolide<0.03 µM<0.03 µM[3]
CarnosolData not availableData not available
AndrographolideDose-dependent inhibition observedDose-dependent inhibition observed[4][5]
SteviosideDose-dependent inhibition observedDose-dependent inhibition observed[6][7][8]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of these diterpenoids are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Darutoside: The anti-inflammatory activity of darutoside is attributed to its ability to suppress the NF-κB and MAPK signaling pathways. By inhibiting these pathways, darutoside reduces the production of pro-inflammatory mediators.

Triptolide: Triptolide is a potent anti-inflammatory agent that exerts its effects through multiple mechanisms. It is known to inhibit the transcription of pro-inflammatory genes by targeting the NF-κB and MAPK signaling pathways[3]. Specifically, it can inhibit the phosphorylation and degradation of IκBα, a key step in the activation of NF-κB[6].

Carnosol: Carnosol, a phenolic diterpene found in rosemary, exhibits anti-inflammatory properties by inhibiting the activation of NF-κB. It has been shown to suppress the LPS-induced phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.

Andrographolide: The main active component of Andrographis paniculata, andrographolide, demonstrates significant anti-inflammatory effects by targeting the NF-κB and MAPK pathways[4][5]. It can inhibit the phosphorylation of key kinases in these pathways, leading to a reduction in the expression of inflammatory genes[4][5].

Stevioside: A natural sweetener with anti-inflammatory properties, stevioside has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB and MAPK signaling pathways in a dose-dependent manner[6][8].

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition p_IkBa p-IκBα IkBa->p_IkBa p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation & Translocation p_IkBa->IkBa Degradation DNA DNA p_NFkB->DNA Diterpenoids Darutoside & Other Diterpenoids Diterpenoids->IKK Inhibition Diterpenoids->NFkB Inhibition of Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes

Caption: Simplified NF-κB Signaling Pathway and Points of Inhibition by Diterpenoids.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Measurement cluster_mechanism Mechanism of Action Analysis A1 Seed RAW 264.7 cells A2 Pre-treat with Diterpenoids A1->A2 A3 Stimulate with LPS A2->A3 B1 Collect Supernatant A3->B1 C1 Cell Lysis A3->C1 B2 Griess Assay for NO B1->B2 B3 ELISA for Cytokines (TNF-α, IL-6) B1->B3 C2 Western Blot for NF-κB & MAPK pathways (p-p65, IκBα) C1->C2

Caption: General Experimental Workflow for Assessing Anti-inflammatory Activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

LPS-Induced Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test diterpenoid (or vehicle control) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Reaction:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol details the measurement of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for the Griess assay.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate again.

    • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis of NF-κB Pathway Activation

This protocol is used to assess the effect of diterpenoids on the phosphorylation of key proteins in the NF-κB signaling pathway, such as the p65 subunit and IκBα.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with the test diterpenoid for 1-2 hours.

    • Stimulate with 1 µg/mL LPS for a shorter duration (e.g., 15-30 minutes) to observe phosphorylation events.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to remove debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), total IκBα, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Conclusion

While direct quantitative data for this compound remains to be elucidated, the available information on its parent compound, darutoside, suggests a mechanism of action centered on the inhibition of the NF-κB and MAPK signaling pathways. This aligns with the mechanisms of other well-characterized anti-inflammatory diterpenoids such as triptolide, carnosol, andrographolide, and stevioside. The quantitative data presented for these comparator compounds highlights their potent anti-inflammatory activities. Further research is warranted to quantify the specific efficacy of this compound and to fully understand its therapeutic potential in comparison to other diterpenoids. The provided experimental protocols offer a robust framework for conducting such comparative studies.

References

The Structure-Activity Relationship of Acetyldarutoside Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of darutoside (B600181) and its hypothetical acetyldarutoside analogs, focusing on their structure-activity relationships. Due to the limited availability of public research on acetyldarutoside, this guide leverages extensive data on darutoside and the known effects of acetylation on natural products to project the potential activities of its acetylated derivatives.

Introduction to Darutoside and the Rationale for Acetylated Analogs

Darutoside is a diterpenoid glycoside primarily isolated from Siegesbeckia orientalis. It has demonstrated significant anti-inflammatory and regenerative properties.[1][2][3][4][5][6] Its biological activities, including the promotion of collagen and elastin (B1584352) synthesis, make it a compound of interest for dermatological and therapeutic applications.[1][3][4][7]

Acetylation is a common chemical modification in drug development, often employed to enhance the pharmacokinetic and pharmacodynamic properties of natural products. By introducing acetyl groups, it is possible to increase a molecule's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] This guide explores the potential impact of acetylation on the structure and activity of darutoside.

Comparative Analysis of Darutoside and Hypothetical Acetyldarutoside Analogs

This section compares the known properties of darutoside with the predicted properties of its mono- and di-acetylated analogs. The predictions are based on established principles of how acetylation affects the biological activity of similar natural compounds.[10]

Table 1: Physicochemical and Biological Activity Profile
PropertyDarutoside (Parent Compound)Mono-Acetyldarutoside (Hypothetical)Di-Acetyldarutoside (Hypothetical)
Chemical Formula C₂₆H₄₄O₈C₂₈H₄₆O₉C₃₀H₄₈O₁₀
Molecular Weight 484.62 g/mol 526.66 g/mol 568.70 g/mol
Predicted Lipophilicity (LogP) ModerateHigherHighest
Anti-inflammatory Activity Demonstrated activity through inhibition of the NF-κB signaling pathway and reduction of pro-inflammatory cytokines.[5][11]Potentially enhanced due to increased cell membrane permeability, leading to higher intracellular concentrations.May exhibit the highest potency, but could also show altered target specificity.
Collagen Synthesis Promotes collagen and elastin synthesis, aiding in tissue regeneration and wound healing.[1][3][4][7]Activity may be enhanced due to improved bioavailability.Potentially the most active, but requires experimental validation to rule out steric hindrance effects.
Wound Healing Accelerates wound healing by promoting epithelial cell growth and regulating macrophage polarization.[5]Likely improved efficacy due to enhanced anti-inflammatory and regenerative properties.Could offer the most significant improvement in wound closure rates.
Bioavailability Moderate oral bioavailability is expected for a glycoside.Predicted to have higher oral bioavailability due to increased lipophilicity.[8][9]Expected to have the highest oral bioavailability among the three.[8][9]

Experimental Protocols for Evaluation

To validate the predicted activities of acetyldarutoside analogs, the following experimental protocols would be essential.

In Vitro Anti-inflammatory Assay: Inhibition of NF-κB Activation

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of darutoside and its acetylated analogs on the NF-κB signaling pathway.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with varying concentrations of darutoside, mono-acetyldarutoside, or di-acetyldarutoside for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to induce an inflammatory response and activate the NF-κB pathway.

  • Analysis: After 24 hours, cell lysates are collected. The levels of phosphorylated NF-κB p65 and total NF-κB p65 are determined by Western blotting. The expression of pro-inflammatory cytokines such as TNF-α and IL-6 is quantified using ELISA.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Wound Healing Assay (Scratch Assay)

Objective: To assess the effect of darutoside and its analogs on cell migration and wound closure.

Methodology:

  • Cell Culture: Human dermal fibroblasts (HDFs) are grown to confluence in a 6-well plate.

  • Scratch Induction: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

  • Treatment: The cells are washed with PBS, and fresh media containing different concentrations of darutoside or its acetylated analogs are added.

  • Imaging: Images of the scratch are captured at 0, 12, and 24 hours using a microscope.

  • Data Analysis: The width of the scratch is measured at different time points, and the percentage of wound closure is calculated.

Signaling Pathways and Experimental Workflow

Darutoside's Anti-inflammatory Signaling Pathway

The following diagram illustrates the known mechanism of action of darutoside in inhibiting the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Darutoside Darutoside Darutoside->IKK Inhibits G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Pharmacokinetic Studies cluster_3 Data Analysis & SAR Darutoside Darutoside Acetylation Acetylation Darutoside->Acetylation Anti_inflammatory Anti-inflammatory Assay (NF-κB Inhibition) Darutoside->Anti_inflammatory Wound_Healing Wound Healing Assay (Scratch Assay) Darutoside->Wound_Healing Collagen_Synthesis Collagen Synthesis Assay (Sircol Assay) Darutoside->Collagen_Synthesis Mono_Ac Mono-acetyldarutoside Acetylation->Mono_Ac Di_Ac Di-acetyldarutoside Acetylation->Di_Ac Mono_Ac->Anti_inflammatory Mono_Ac->Wound_Healing Mono_Ac->Collagen_Synthesis Di_Ac->Anti_inflammatory Di_Ac->Wound_Healing Di_Ac->Collagen_Synthesis Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Anti_inflammatory->Animal_Model Wound_Healing->Animal_Model Collagen_Synthesis->Animal_Model PK_Study Pharmacokinetic Study (Oral Administration) Animal_Model->PK_Study SAR_Analysis Structure-Activity Relationship Analysis PK_Study->SAR_Analysis

References

A Comparative Analysis of Darutoside and Dexamethasone in In Vivo Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Anti-Inflammatory Efficacy for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, corticosteroids like dexamethasone (B1670325) have long been the benchmark. However, the quest for novel agents with comparable or superior efficacy and improved safety profiles is a constant endeavor in drug discovery. This guide provides a comparative overview of the in vivo efficacy of darutoside (B600181), a natural diterpenoid, and the well-established synthetic glucocorticoid, dexamethasone.

It is crucial to note that a direct head-to-head in vivo comparison of 15,16-Di-O-acetyldarutoside and dexamethasone has not been identified in the current scientific literature. Therefore, this guide presents an indirect comparison based on the available in vivo data for the parent compound, darutoside.

Quantitative Data Summary

The following table summarizes the available quantitative data from in vivo studies on darutoside and dexamethasone in relevant inflammatory models. This data is compiled from separate studies and serves as a basis for an indirect comparison.

Parameter Darutoside Dexamethasone Model Key Findings
Inhibition of Inflammatory Cell Infiltration Significant improvement in the infiltration and release of inflammatory cellsPotent suppression of neutrophil migration[1]Acute Gouty Arthritis (Rats) / Various Inflammation Models[1]Both compounds demonstrate the ability to reduce the migration of inflammatory cells to the site of inflammation.
Reduction of Pro-inflammatory Cytokines Inhibition of LPS-induced pro-inflammatory cytokine expression[1]Inhibition of interleukin-1, interleukin-12, interleukin-18, tumor necrosis factor, and interferon-gamma[1]In vitro (macrophages)[1] / In vivo (various models)[1]Both agents effectively suppress the production of key mediators of inflammation.
Wound Healing Promotes wound healing in mice[1]Can impair wound healing with long-term use (a known side effect)Full-thickness excisional cutaneous wound healing model (Mice)[1]Darutoside shows a beneficial effect on wound healing, which can be a differentiating factor from dexamethasone.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vivo Model of Acute Gouty Arthritis (for Darutoside)

A study investigating the effect of darutoside on acute gouty arthritis in rats utilized the following protocol:

  • Induction of Gouty Arthritis: Acute gouty arthritis was induced in rats, likely through the injection of monosodium urate (MSU) crystals into the joint space.

  • Treatment: A group of rats was treated with darutoside.

  • Assessment: The infiltration and release of inflammatory cells in the affected joint were evaluated. The study also employed a metabolomics approach to analyze serum metabolites and identify potential pathways affected by darutoside treatment.

In Vivo Models of Inflammation (for Dexamethasone)

Dexamethasone's anti-inflammatory effects have been extensively studied in various animal models. A common model is the lipopolysaccharide (LPS)-induced inflammation model:

  • Induction of Inflammation: Inflammation is induced in rodents by administering LPS, a component of the outer membrane of Gram-negative bacteria.

  • Treatment: Animals are treated with dexamethasone, often before or after the LPS challenge.

  • Assessment: The efficacy of dexamethasone is assessed by measuring the reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue, and by evaluating the suppression of inflammatory cell migration[1].

Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and experimental designs can aid in understanding the comparative efficacy.

Signaling Pathway Comparison cluster_0 Darutoside Action cluster_1 Dexamethasone Action LPS LPS NFkB NF-κB Signaling Pathway LPS->NFkB Activates Cytokines_D Pro-inflammatory Cytokines NFkB->Cytokines_D Promotes Expression Darutoside Darutoside Darutoside->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli GR Glucocorticoid Receptor (GR) GRE Glucocorticoid Response Elements (GREs) GR->GRE Translocates to nucleus and binds to Pro_inflammatory_Genes Pro-inflammatory Genes GR->Pro_inflammatory_Genes Downregulates (e.g., via NF-κB inhibition) Anti_inflammatory_Proteins Anti-inflammatory Proteins GRE->Anti_inflammatory_Proteins Upregulates Dexamethasone Dexamethasone Dexamethasone->GR Binds to

Caption: Comparative Signaling Pathways of Darutoside and Dexamethasone.

Experimental Workflow cluster_animal_model In Vivo Animal Model cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Induction Induction of Inflammation (e.g., LPS, MSU crystals) Vehicle Vehicle Control Induction->Vehicle Randomized Allocation Test_Compound Darutoside or Dexamethasone Induction->Test_Compound Randomized Allocation Cell_Infiltration Quantification of Inflammatory Cell Infiltration Vehicle->Cell_Infiltration Post-treatment Evaluation Cytokine_Analysis Measurement of Pro-inflammatory Cytokines Vehicle->Cytokine_Analysis Post-treatment Evaluation Clinical_Scoring Clinical Scoring of Inflammation (e.g., paw edema) Vehicle->Clinical_Scoring Post-treatment Evaluation Test_Compound->Cell_Infiltration Post-treatment Evaluation Test_Compound->Cytokine_Analysis Post-treatment Evaluation Test_Compound->Clinical_Scoring Post-treatment Evaluation

Caption: Generalized Experimental Workflow for In Vivo Anti-inflammatory Studies.

Conclusion

Based on the available, albeit indirect, evidence, both darutoside and dexamethasone demonstrate significant anti-inflammatory properties in vivo by inhibiting inflammatory cell infiltration and suppressing pro-inflammatory cytokines. A key potential advantage of darutoside is its demonstrated positive effect on wound healing, a process that can be negatively impacted by long-term corticosteroid use.

It is imperative to conduct direct comparative in vivo studies of this compound and dexamethasone to definitively ascertain their relative efficacy and safety profiles. Future research should focus on dose-response relationships, pharmacokinetic profiles, and long-term safety assessments to fully elucidate the therapeutic potential of darutoside and its derivatives as novel anti-inflammatory agents.

References

A Comparative Guide to the Extraction of Diterpenoids from Siegesbeckia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various methods for extracting diterpenoids from plants of the Siegesbeckia genus, a source of medicinally important compounds such as kirenol. The following sections detail the performance of conventional and modern extraction techniques, supported by available experimental data, to assist in the selection of the most suitable method for your research and development needs.

Comparative Analysis of Extraction Methods

The efficiency of diterpenoid extraction from Siegesbeckia is highly dependent on the chosen method. Below is a summary of quantitative data from studies utilizing different extraction techniques. It is important to note that direct comparative studies under identical conditions are limited, and yields can vary based on the specific plant material, solvent, and precise experimental parameters.

Table 1: Quantitative Comparison of Extraction Methods for Siegesbeckia Diterpenoids

Extraction MethodPlant MaterialSolventKey ParametersTotal Extract Yield (% w/w)Diterpenoid Content
Reflux Extraction S. orientalis (aerial parts)90% Ethanol (B145695)3 cycles, 5 hours each6.75%Not specified in the crude extract
Hot Water Extraction S. glabrescensWater95°C for 3 hours19.4%Kirenol: 0.67% of the extract
High Hydrostatic Pressure Extraction (HHPE) S. orientalis18% Ethanol320 MPa, 5 min, 1:76 solid-to-solvent ratio12.4%Kirenol: 2.00% of the extract

Table 2: Qualitative Comparison of Advanced Extraction Methods

FeatureUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.Uses microwave energy to heat the solvent and plant matrix, causing cell rupture.
Advantages Reduced extraction time, lower solvent consumption, suitable for heat-sensitive compounds.Very short extraction times, reduced solvent usage, higher extraction rates.
Disadvantages Potential for localized heating, equipment cost.Risk of overheating and degrading thermolabile compounds, requires microwave-transparent solvents.
Typical Solvents Ethanol, Methanol, WaterEthanol, Hexane, Acetone

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published studies and serve as a starting point for laboratory application.

Reflux Extraction

This conventional method involves boiling a solvent with the plant material to extract the desired compounds.

Protocol:

  • Weigh 20 kg of pulverized aerial parts of S. orientalis.

  • Place the plant material in a large-scale extraction vessel.

  • Add 80 L of 90% ethanol to the vessel.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Allow the mixture to cool and filter to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the extracts from all three cycles.

  • Evaporate the solvent under reduced pressure at 55°C to obtain the crude extract.

Hot Water Extraction

A simple and environmentally friendly method using water as the solvent.

Protocol:

  • Grind the dried aerial parts of S. glabrescens.

  • Add the ground material to an extraction vessel with water.

  • Heat the mixture to 95°C and maintain for 3 hours.

  • Filter the extract to remove solid plant material.

  • Concentrate the extract using a rotary vacuum evaporator to yield the final product.

High Hydrostatic Pressure Extraction (HHPE)

This modern technique utilizes high pressure to enhance extraction efficiency.

Protocol:

  • Mix the powdered S. orientalis with 18% ethanol at a solid-to-solvent ratio of 1:76 (w/v).

  • Place the mixture in a high hydrostatic pressure unit.

  • Apply a pressure of 320 MPa for a holding time of 5 minutes at room temperature.

  • Depressurize the vessel and collect the extract.

  • Evaporate the solvent and freeze-dry the resulting extract.

Ultrasound-Assisted Extraction (UAE)

This method employs ultrasonic waves to improve extraction by disrupting plant cell walls.

Protocol (General for Terpenoids):

  • Place 10 g of powdered Siegesbeckia plant material in a flask.

  • Add 100 mL of 70% ethanol.

  • Immerse the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.

  • Filter the mixture and collect the supernatant.

  • Repeat the extraction on the residue for a second time.

  • Combine the supernatants and evaporate the solvent to obtain the extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

Protocol (General for Terpenoids):

  • Place 10 g of powdered Siegesbeckia plant material in a microwave extraction vessel.

  • Add 100 mL of ethanol.

  • Place the vessel in a microwave extractor.

  • Irradiate at a power of 500 W for 2 minutes.

  • Allow the mixture to cool.

  • Filter the extract and evaporate the solvent to obtain the final product.

Visualizing the Extraction Workflows

The following diagrams illustrate the workflows for the described extraction methods.

Reflux_Extraction_Workflow Start Pulverized Siegesbeckia Extraction Reflux with 90% Ethanol (3x, 5h each) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation End Crude Diterpenoid Extract Evaporation->End

Reflux Extraction Workflow

HWE_and_HHPE_Workflows cluster_HWE Hot Water Extraction cluster_HHPE High Hydrostatic Pressure Extraction HWE_Start Ground S. glabrescens HWE_Extract Heat at 95°C for 3h in Water HWE_Start->HWE_Extract HWE_Filter Filtration HWE_Extract->HWE_Filter HWE_Concentrate Concentration HWE_Filter->HWE_Concentrate HWE_End Final Extract HWE_Concentrate->HWE_End HHPE_Start Powdered S. orientalis + 18% Ethanol HHPE_Pressurize Apply 320 MPa for 5 min HHPE_Start->HHPE_Pressurize HHPE_Collect Depressurize & Collect HHPE_Pressurize->HHPE_Collect HHPE_Dry Evaporate & Freeze-Dry HHPE_Collect->HHPE_Dry HHPE_End Final Extract HHPE_Dry->HHPE_End

Hot Water and High Hydrostatic Pressure Extraction Workflows

Advanced_Extraction_Workflows cluster_UAE Ultrasound-Assisted Extraction cluster_MAE Microwave-Assisted Extraction UAE_Start Powdered Siegesbeckia + 70% Ethanol UAE_Sonicate Sonication (40 kHz, 30 min) UAE_Start->UAE_Sonicate UAE_Filter Filtration UAE_Sonicate->UAE_Filter UAE_Evaporate Solvent Evaporation UAE_Filter->UAE_Evaporate UAE_End Final Extract UAE_Evaporate->UAE_End MAE_Start Powdered Siegesbeckia + Ethanol MAE_Irradiate Microwave Irradiation (500W, 2 min) MAE_Start->MAE_Irradiate MAE_Cool Cooling MAE_Irradiate->MAE_Cool MAE_Filter Filtration & Evaporation MAE_Cool->MAE_Filter MAE_End Final Extract MAE_Filter->MAE_End

Ultrasound-Assisted and Microwave-Assisted Extraction Workflows

Confirming the Identity of 15,16-Di-O-acetyldarutoside: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of natural products is a critical step in the discovery and development pipeline. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 15,16-Di-O-acetyldarutoside, a diterpenoid glycoside, against a reference standard. The experimental data and protocols presented herein offer a framework for achieving reliable and reproducible results.

This compound is a natural product isolated from Siegesbeckia orientalis, a plant with a history of use in traditional medicine.[1] Like its parent compound, darutoside (B600181), it belongs to the ent-pimarane class of diterpenoids.[2][3][4][5][6][7] The structural confirmation of such complex molecules relies on a combination of spectroscopic and chromatographic techniques. This guide outlines the principal methods and provides the necessary details for their application.

Comparative Analysis of Analytical Techniques

The definitive identification of this compound involves a multi-pronged approach, comparing the spectral and chromatographic data of the test sample with a certified reference standard. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical TechniqueKey Parameters for ComparisonExpected Outcome for Identity Confirmation
¹H-NMR Spectroscopy Chemical shifts (δ), coupling constants (J), and signal multiplicity of all protons.The ¹H-NMR spectrum of the sample should be superimposable with that of the reference standard.
¹³C-NMR Spectroscopy Chemical shifts (δ) of all carbon atoms.The ¹³C-NMR spectrum of the sample must match the spectrum of the reference standard.
Mass Spectrometry (MS) Molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and fragmentation pattern.The high-resolution mass spectrum should confirm the molecular formula, and the fragmentation pattern should be identical to the reference standard.
HPLC Retention time (tᵣ) under specific chromatographic conditions.The sample should exhibit a single, sharp peak with the same retention time as the reference standard when co-injected.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of darutoside and related diterpenoids.[2][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample and the reference standard in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H-NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C-NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as needed for adequate signal-to-noise.

    • Relaxation delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare dilute solutions (1-10 µg/mL) of the sample and reference standard in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: A mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Ionization mode: Positive or negative ion mode, depending on the compound's properties.

    • Mass range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-1000).

    • Resolution: >10,000.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass of this compound. Compare the fragmentation pattern of the sample with that of the reference standard.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve the sample and reference standard in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis or Diode Array Detector - DAD).

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with a suitable percentage of B, and increase linearly to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., 210 nm), as determined by the UV spectrum of the compound.

  • Identity Confirmation: Inject the sample, the reference standard, and a co-injection of both. The retention times should be identical for the compound in all three injections.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for confirming the identity of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Comparison cluster_result Conclusion Test_Sample Test Sample of This compound NMR NMR Spectroscopy (¹H & ¹³C) Test_Sample->NMR MS Mass Spectrometry (HRMS) Test_Sample->MS HPLC HPLC Analysis Test_Sample->HPLC Reference_Standard Reference Standard Reference_Standard->NMR Reference_Standard->MS Reference_Standard->HPLC Compare_NMR Compare Spectra NMR->Compare_NMR Compare_MS Compare Mass & Fragmentation MS->Compare_MS Compare_HPLC Compare Retention Times HPLC->Compare_HPLC Identity_Confirmed Identity Confirmed Compare_NMR->Identity_Confirmed Compare_MS->Identity_Confirmed Compare_HPLC->Identity_Confirmed

Caption: Experimental workflow for identity confirmation.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not extensively documented, its parent compound, darutoside, has been noted for its anti-inflammatory and skin-regenerating properties, suggesting potential interactions with pathways related to inflammation and tissue repair.[10][11][12][13]

logical_relationship cluster_compound Compound cluster_analysis Identification cluster_standard Reference cluster_confirmation Outcome Compound This compound NMR NMR Data Compound->NMR MS MS Data Compound->MS HPLC HPLC Data Compound->HPLC Confirmation Identity Confirmation NMR->Confirmation matches MS->Confirmation matches HPLC->Confirmation matches Ref_Standard Reference Standard Data Ref_Standard->Confirmation

Caption: Logical relationship for identity confirmation.

References

Safety Operating Guide

Personal protective equipment for handling 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 15,16-Di-O-acetyldarutoside. In the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on best practices for handling chemical compounds of unknown toxicity.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety when handling this compound, which should be treated as a potentially hazardous compound.[1] The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[2]Provides protection from splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[2]Offers enhanced protection against potential dermal absorption. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2]
Body Protection Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection An N95 or higher-rated respirator.[2]Crucial for handling the compound in its powdered form to prevent inhalation of airborne particles.[3]
Foot Protection Closed-toe, chemical-resistant shoes or shoe covers.[3]Protects against spills and potential contamination.

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is critical to minimize exposure risk. All handling of the powdered form should occur within a certified chemical fume hood or a containment ventilated enclosure to control airborne particles.

Experimental Protocol: Handling of this compound Powder

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and decontaminated.

    • Assemble all necessary equipment and reagents before commencing work.

    • Verify that an appropriate chemical spill kit is readily accessible.

  • Weighing and Reconstitution:

    • Perform all manipulations of the powder within the fume hood.

    • Use a spatula or other appropriate tool to handle the powder, minimizing the generation of dust.

    • To reconstitute, add the solvent to the powder slowly to prevent splashing.

    • If necessary, use a vortex mixer or sonicator to facilitate dissolution, ensuring the container is securely capped.

  • Post-Handling:

    • Thoroughly decontaminate the work area and all equipment used.

    • Properly remove and dispose of all contaminated PPE as hazardous waste.[4]

    • Wash hands thoroughly with soap and water after completing the procedure.

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container in accordance with local, state, and federal regulations.
Contaminated Labware (Glass) Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container.[4]
Contaminated Labware (Plastic) Dispose of as hazardous waste in a designated sharps or waste container.[4]
Contaminated PPE All PPE, including gloves, gowns, and respirator cartridges, must be disposed of as hazardous waste in a designated, labeled container.[4]
Liquid Waste (Solvents) Collect in appropriately labeled, sealed waste containers. Segregate halogenated and non-halogenated solvents.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Powder Weigh Powder Assemble Equipment->Weigh Powder Reconstitute Reconstitute Weigh Powder->Reconstitute Decontaminate Workspace Decontaminate Workspace Reconstitute->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Workflow for handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.